28-O-Imidazolyl-azepano-betulin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H53N3O2 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
[(1R,2R,5S,8R,9R,10R,13R,14R,20R)-1,2,14,19,19-pentamethyl-8-prop-1-en-2-yl-18-azapentacyclo[11.9.0.02,10.05,9.014,20]docosan-5-yl]methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C34H53N3O2/c1-23(2)24-11-15-34(21-39-29(38)37-20-19-35-22-37)17-16-32(6)25(28(24)34)9-10-27-31(5)13-8-18-36-30(3,4)26(31)12-14-33(27,32)7/h19-20,22,24-28,36H,1,8-18,21H2,2-7H3/t24-,25+,26-,27+,28+,31-,32+,33+,34+/m0/s1 |
InChI Key |
AYKUOEUNDKDEHE-SOUXUNHZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCNC(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Era in Therapeutics: Discovery and Synthesis of Novel Triterpenoid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The intricate architecture of natural products has perennially inspired the quest for new therapeutic agents. Among these, triterpenoids, a class of compounds characterized by a backbone of 30 carbon atoms, have emerged as a particularly promising scaffold for drug discovery. Their diverse biological activities, ranging from anticancer to antimicrobial effects, have spurred intensive research into the synthesis of novel derivatives with enhanced potency and selectivity. This technical guide provides an in-depth exploration of the discovery and synthesis of new triterpenoid derivatives, focusing on their potential as next-generation therapeutics. We delve into the core methodologies for their creation and evaluation, present key quantitative data, and visualize the complex biological pathways they modulate.
Potentiating Nature's Blueprint: Synthesis and Enhanced Bioactivity
The semi-synthetic modification of naturally occurring triterpenoids, such as betulinic acid and oleanolic acid, has proven to be a fruitful strategy for amplifying their inherent therapeutic properties. By strategically introducing new functional groups and altering existing ones, researchers can fine-tune the pharmacological profile of these molecules.
Anticancer Activity of Novel Betulinic Acid Derivatives
Betulinic acid, a pentacyclic triterpenoid, has long been recognized for its cytotoxic effects against various cancer cell lines. Recent efforts have focused on derivatization to improve its efficacy. A notable example is the synthesis of 28-O-propynoylbetulin, an acetylenic derivative of betulin.[1] The introduction of the propynoyl group at the C-28 position has been shown to significantly enhance its anticancer activity.
| Compound | Cell Line | IC50 (µM) |
| Betulinic Acid | MCF-7 (Breast Cancer) | >100 |
| 28-O-propynoylbetulin | MCF-7 (Breast Cancer) | 18.7 |
| Betulinic Acid | A549 (Lung Cancer) | >100 |
| 28-O-propynoylbetulin | A549 (Lung Cancer) | 15.2 |
| Betulinic Acid | HCT116 (Colon Cancer) | >100 |
| 28-O-propynoylbetulin | HCT116 (Colon Cancer) | 12.5 |
Table 1: In vitro anticancer activity of 28-O-propynoylbetulin compared to its parent compound, betulinic acid. Data compiled from Csuk et al. (2014).[1]
Antibacterial Activity of Novel Oleanolic Acid Derivatives
Oleanolic acid, another abundant pentacyclic triterpenoid, exhibits promising antibacterial properties. To bolster its activity, particularly against resistant strains, researchers have explored the synthesis of polyamine conjugates. The introduction of polyamine moieties at the C-3 and C-17 positions of the oleanane skeleton has led to derivatives with potent and broad-spectrum antibacterial activity.[2]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Oleanolic Acid | 100 | >200 | >200 |
| Oleanonic acid-spermine conjugate (2i) | 6.25 | 12.5 | 25 |
Table 2: In vitro antibacterial activity of an oleanonic acid-spermine conjugate compared to its parent compound, oleanolic acid. Data compiled from González-Bello et al. (2022).[2]
Unraveling the Mechanisms of Action: Signaling Pathways
The enhanced bioactivity of these novel triterpenoid derivatives stems from their ability to modulate critical cellular signaling pathways. Two key pathways implicated in their anticancer and anti-inflammatory effects are the ROS-mediated apoptosis pathway and the NF-κB signaling pathway.
ROS-Mediated Apoptosis Pathway
Many novel triterpenoid derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[3][4] This surge in ROS disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately culminating in programmed cell death, or apoptosis.
NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression.[5][6] Certain triterpenoid derivatives have been shown to inhibit the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative triterpenoid derivative and the key bioassays used for its evaluation.
Synthesis of 28-O-propynoylbetulin
The synthesis of 28-O-propynoylbetulin from betulin involves a two-step process: protection of the C-3 hydroxyl group followed by esterification of the C-28 hydroxyl group.[1]
Step 1: Protection of the C-3 Hydroxyl Group To a solution of betulin in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-water and the precipitate is filtered, washed with water, and dried to yield 3-O-acetylbetulin.
Step 2: Esterification of the C-28 Hydroxyl Group To a solution of 3-O-acetylbetulin, propynoic acid, and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM), a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 48 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 28-O-propynoyl-3-O-acetylbetulin.
Step 3: Deprotection of the C-3 Hydroxyl Group The 28-O-propynoyl-3-O-acetylbetulin is dissolved in a mixture of methanol and DCM, and a catalytic amount of sodium methoxide is added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then neutralized with Amberlite IR-120 H+ resin, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product, 28-O-propynoylbetulin.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of the triterpenoid derivatives and incubated for 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
The medium is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]
Procedure:
-
A serial two-fold dilution of the triterpenoid derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
A standardized inoculum of the test bacterium (approximately 5 × 10⁵ CFU/mL) is added to each well.
-
The plate is incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion and Future Directions
The discovery and synthesis of new triterpenoid derivatives represent a vibrant and highly promising frontier in drug development. The ability to chemically modify these natural scaffolds has unlocked a vast chemical space, leading to the identification of novel compounds with significantly enhanced anticancer and antibacterial activities. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as ROS-mediated apoptosis and NF-κB, provides a rational basis for their further optimization.
The experimental protocols detailed in this guide offer a standardized framework for the synthesis and evaluation of these promising therapeutic candidates. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, so too will our capacity to design and synthesize the next generation of triterpenoid-based drugs with improved efficacy and safety profiles. The journey from nature's blueprint to clinical reality is a challenging one, but the remarkable progress in the field of triterpenoid chemistry offers a beacon of hope for patients in need of new and effective treatments.
References
- 1. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 2. Development of New Antimicrobial Oleanonic Acid Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species (ROS)-Inducing Triterpenoid Inhibits Rhabdomyosarcoma Cell and Tumor Growth through Targeting Sp Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species (ROS)-Inducing Triterpenoid Inhibits Rhabdomyosarcoma Cell and Tumor Growth Through Targeting Sp Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
C-28 Modified Betulin Analogues: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of C-28 modified betulin analogues. Betulin, a naturally abundant pentacyclic triterpene, serves as a versatile scaffold for chemical modification, particularly at its primary hydroxyl group at the C-28 position. These modifications have yielded a diverse library of compounds with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to support ongoing research and development in this field.
Anticancer Activity
Modification at the C-28 position of betulin and its derivatives, such as betulinic acid, has been a highly fruitful strategy for developing potent anticancer agents. The introduction of various functional groups, including esters, amides, and alkynyl moieties, has been shown to significantly enhance cytotoxicity against a broad range of human cancer cell lines.
The following tables summarize the 50% inhibitory concentration (IC50) values for various C-28 modified betulin analogues against several human cancer cell lines. These values provide a quantitative measure of the compounds' potency.
Table 1: Antiproliferative Activity of C-28 Alkynyl Betulin Derivatives
| Compound | Modification at C-28 | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 28-O-Propynoylbetulin | Propynoyl | CCRF/CEM (Leukemia) | 0.045* | [1] |
| SW707 (Colorectal) | 0.45* | [1] | ||
| T47D (Breast) | 0.52* | [1] | ||
| Compound 4a | Propynoyl (with 3-carboxyacyl) | MV4-11 (Leukemia) | 2.03 | [2][3] |
| Compound 5a | Propynoyl (with 3-carboxyacyl) | MV4-11 (Leukemia) | 3.16 | [2][3] |
| Compound 6a | Propynoyl (with 3-carboxyacyl) | MV4-11 (Leukemia) | 1.83 | [2] |
*Note: Original data in µg/mL was 0.02, 0.2, and 0.23 respectively. Conversion to µM assumes a molecular weight of approximately 496.7 g/mol .
Table 2: Antiproliferative Activity of C-28 Ester and Amide Betulin Derivatives
| Compound | Modification at C-28 | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 15 | Chloroacetyl | SW1736 (Thyroid) | < 10 | [4] |
| 23-Hydroxybetulinic acid ester (6i) | -O(CH₂)₆OCO(CH₂)₃COOH | HL-60 (Leukemia) | 8.35 | [5][6] |
| Succinic acid amide (2a) | Succinic acid amide | MV4-11 (Leukemia) | 2.03 | [3] |
| Succinic acid amide (2d) | Succinic acid amide | MV4-11 (Leukemia) | 3.16 | [3] |
| Indole-3-yl-acetate | 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | Most sensitive |[7] |
Antiviral Activity
C-28 modifications of betulin and betulinic acid have also produced compounds with significant antiviral properties. These analogues have been evaluated against a variety of enveloped and non-enveloped viruses, demonstrating mechanisms that can interfere with viral entry, replication, and maturation.
The tables below present the 50% effective concentration (EC50) or IC50 values of C-28 modified analogues against different viruses. The Selectivity Index (SI), the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is also included where available, indicating the compound's therapeutic window.
Table 3: Anti-HIV Activity of C-28 Modified Betulin Analogues
| Compound | Modification at C-28 | Target | EC50 (µM) | SI | Reference |
|---|---|---|---|---|---|
| Bevirimat Derivative (30) | Various substituents | HIV-1 | 0.016 | - | [6] |
| Betulin Derivative | Dimethylsuccinyl | HIV-1 Replication | - | - | [8] |
| Betulinic Acid | (Parent Compound) | HIV-1 Replication | 1.4 | 9.8 |[9] |
Table 4: Anti-Herpes Simplex Virus (HSV) and Other Viral Activity
| Compound | Modification at C-28 | Virus | EC50 / IC50 (µM) | SI | Reference |
|---|---|---|---|---|---|
| Ionic Derivative (2) | Ionic group | HSV-2 | 0.6 | >125 | [10] |
| Ionic Derivative (5) | Ionic group | HSV-2 | 0.9 | >125 | [10] |
| Lupane Triazolyl Derivative | Phenyl-triazolyl | HPV-11 | 2.97 | 28 | [11] |
| Lupane Triazolyl Derivative | Fluorophenyl-triazolyl | HPV-11 | 1.20 | >125 | [11] |
| Betulin 29-phosphonate (3) | Diethylphosphonate | HAdV-5 | 2.59 | 5.8 | [8] |
| Betulin 29-phosphonate (3) | Diethylphosphonate | BEV | 1.73 | 8.7 |[8] |
Anti-inflammatory Activity
Derivatives of betulin and betulinic acid modified at the C-28 position have demonstrated notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).[12][13][14]
While extensive IC50 tables are less common in the initial literature for this specific activity, studies have shown significant effects. For instance, 3-O-Acetylbetulin-28-O-hemiphthalate exhibited anti-inflammatory activity comparable to the standard drug diclofenac.[15][16][17] Furthermore, C-28 amino acid esters of betulin were found to reduce IL-6 secretion in macrophages more potently than dexamethasone.[13]
Experimental Protocols
The biological activities summarized above were determined using a range of standard in vitro assays. Detailed methodologies for key experiments are provided below.
a) MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2-4 x 10⁴ cells/mL and incubated to allow for attachment.[5]
-
Compound Treatment: The cells are treated with the test compounds at various concentrations (e.g., 0.03 to 100 µg/mL) and incubated for 72 hours.[2] Doxorubicin or cisplatin is often used as a positive control.[1][2]
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL/well) is added, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and the purple formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.[5]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.[2]
b) SRB Assay The Sulforhodamine B (SRB) assay is another method used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: The protocol follows the same initial steps as the MTT assay.
-
Cell Fixation: After 72 hours of compound exposure, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Data Acquisition and Analysis: Absorbance is read, and IC50 values are calculated.[2]
a) Apoptosis Determination (Annexin V Staining) This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the C-28 modified betulin analogue for a specified period (e.g., 24 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
b) Caspase-3/7 Activity Study This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are exposed to the test compounds.
-
Lysis and Substrate Addition: Cells are lysed, and a luminogenic substrate specific for caspase-3 and -7 is added.
-
Signal Measurement: The luminescence generated by caspase activity is measured with a luminometer. An increase in luminescence indicates the induction of apoptosis.[2][3]
c) Cell Cycle Analysis This protocol determines the effect of the compounds on cell cycle progression.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: Cells are fixed, typically with cold ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
a) General Antiviral Activity Screening This protocol provides a general framework for assessing the antiviral efficacy of the compounds.
-
Cell Culture: A suitable host cell line (e.g., A549) is cultured in 96-well plates.[8]
-
Compound Treatment: Cells are pre-treated with non-toxic concentrations of the betulin derivatives for 24 hours.[8]
-
Viral Infection: The culture medium is removed, and the cells are infected with a specific titer of the virus (e.g., 100 TCID50/well).[8]
-
Incubation: The virus is allowed to adsorb for a set period (e.g., 30-60 minutes), after which the inoculum is removed, and fresh medium containing the test compound is added. Plates are incubated for 48-72 hours.[8]
-
Cytopathic Effect (CPE) Observation: The plates are examined under a microscope to assess the virus-induced CPE.
-
Viability Assay: The protective effect of the compound is quantified using a cell viability assay like MTT.[8]
-
EC50 Calculation: The EC50 is calculated as the compound concentration that provides 50% protection against virus-induced cell death.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and biological evaluation of C-28 modified betulin analogues.
Caption: General synthetic route for C-28 modification of betulin.
Caption: Simplified intrinsic apoptosis pathway induced by betulin analogues.
Caption: Standard workflow for determining the IC50 of test compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activity of Betulin, Betulinic Acid, and Allobetulin Esters | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Pharmacological Profiling of Imidazolyl-Containing Triterpenes: A Technical Guide
Introduction
Triterpenes are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor, squalene.[1][2] These compounds, particularly pentacyclic triterpenes like ursolic acid and oleanolic acid, are known for a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][3][4][5] The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a crucial scaffold in medicinal chemistry.[6][7][8] It is a key component of essential biomolecules like the amino acid histidine and is present in numerous synthetic drugs.[6][8] The incorporation of the imidazole moiety into the triterpene backbone is a promising strategy in drug discovery, aiming to enhance biological activity, improve pharmacokinetic profiles, and generate novel therapeutic agents.[8] This technical guide provides an in-depth overview of the pharmacological profiling of these hybrid molecules, focusing on their anti-inflammatory, cytotoxic, and enzyme-inhibitory activities, complete with experimental data, protocols, and mechanistic pathways.
Anti-inflammatory and Analgesic Activity
Imidazolyl-containing triterpenoids have demonstrated significant potential as anti-inflammatory agents. Their mechanisms often involve the modulation of key inflammatory pathways, such as those regulated by cyclooxygenase (COX) and lipoxygenase enzymes.[3] The synthetic triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), is a notable example with potent anti-inflammatory effects.[9]
Quantitative Data: Anti-inflammatory and Analgesic Effects
The following table summarizes the anti-inflammatory and analgesic activities of a series of synthesized imidazolyl triazolo hydroxamic acid derivatives, which incorporate an imidazole moiety.
| Compound ID | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Increase in Latency) | Reference Compound |
| FP10 | Most effective anti-inflammatory agent in the series | Showed significant analgesic activity | Diclofenac Sodium |
| FP4 | Showed significant anti-inflammatory activity | Most effective analgesic agent in the series | Diclofenac Sodium |
| FP9 | Active | - | Diclofenac Sodium |
| FP8 | Active | Active | Diclofenac Sodium |
| FP2 | Active | Active | Diclofenac Sodium |
| FP3 | - | Active | Diclofenac Sodium |
| FP11 | - | Active | Diclofenac Sodium |
| FP12 | - | Active | Diclofenac Sodium |
Data synthesized from studies by Pal et al.[10][11][12] The studies note that compounds with electron-releasing groups exhibited enhanced anti-inflammatory and analgesic activities.[10][11][12]
Mechanism of Action: Inhibition of NF-κB Signaling
A key mechanism underlying the anti-inflammatory effects of imidazolyl triterpenoids is the inhibition of the NF-κB signaling pathway. The compound CDDO-Im has been shown to directly inhibit IκB kinase β (IKKβ), a critical enzyme in this pathway.[9] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[9]
Caption: Inhibition of the NF-κB pathway by the imidazolyl triterpenoid CDDO-Im.[9]
Mechanism of Action: Suppression of PI3K/Akt Signaling
Certain triterpene derivatives have been shown to exert anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced PI3K/Akt signaling pathway.[4][13] This pathway is crucial for the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Inhibition of PI3K/Akt leads to a downstream reduction in the expression of enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[4][13]
Caption: Suppression of the LPS-induced PI3K/Akt signaling pathway by triterpene derivatives.[4][13]
Cytotoxicity and Anticancer Activity
The conjugation of an imidazole ring to a triterpene scaffold has been explored for developing novel anticancer agents. These compounds can induce cytotoxicity through various mechanisms, including the impairment of redox balance and mitochondrial function.[14]
Quantitative Data: In Vitro Cytotoxicity
The following table presents the cytotoxic profiles of various imidazolyl-containing compounds against different cell lines.
| Compound Class/ID | Cell Line | Activity Metric | Value | Reference |
| Imidazopyrimidine-chalcone (3f) | MCF-7 (Breast Cancer) | GI₅₀ | < 0.28 µM | [15] |
| Dinuclear Ag(I) imidazole (II25) | SH-SY5Y (Neuroblastoma) | IC₅₀ | 1.059 ± 0.042 µM | [16] |
| Cisplatin (Reference) | SH-SY5Y (Neuroblastoma) | IC₅₀ | 9.987 ± 0.506 µM | [16] |
| Fused-imidazole ruthenium(II) (II51) | A549 (Lung Cancer) | IC₅₀ | 16.59 µM | [16] |
| Pt(II) imidazole (II4) | MCF-7 (Breast Cancer) | IC₅₀ | 0.86 µM | [16] |
| Pt(II) imidazole (II4) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.48 µM | [16] |
Mechanism of Action: Cellular Toxicity
Studies on novel imidazole compounds have shown that their cytotoxic action involves inducing oxidative stress and disrupting mitochondrial function.[14] These compounds can promote the production of reactive oxygen species (ROS) and impair the mitochondrial membrane potential (MMP), leading to cell death.[14] Additionally, some imidazoles may elevate the expression of hypoxia-inducing factor 1-alpha (HIF-1α), potentially linked to the oxidative stress response.[14]
Enzyme Inhibition
Imidazole derivatives are well-known inhibitors of various enzymes, particularly cytochrome P450 (CYP) isozymes, due to the coordination of the imidazole nitrogen atom to the heme iron of the enzyme.[17][18] This inhibitory activity extends to imidazolyl-containing triterpenes.
Quantitative Data: Enzyme Inhibition
The table below details the inhibitory constants (Ki) of several antifungal imidazole derivatives against a range of human cytochrome P450 enzymes.
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Sulconazole | CYP1A2 | 0.4 | [17] |
| Tioconazole | CYP1A2 | 0.4 | [17] |
| Miconazole | CYP2B6 | 0.05 | [17] |
| Sulconazole | CYP2B6 | 0.04 | [17] |
| Sulconazole | CYP2C9 | 0.01 | [17] |
| Sulconazole | CYP2C19 | 0.008 | [17] |
| Tioconazole | CYP2C19 | 0.04 | [17] |
| Miconazole | CYP2C19 | 0.05 | [17] |
| Clotrimazole | CYP3A4 | 0.02 | [17] |
| Miconazole | CYP3A4 | 0.03 | [17] |
| Tioconazole | CYP3A4 | 0.02 | [17] |
| Clotrimazole | 16-ene-C19-steroid synthesizing enzyme | Ki = 0.26 µM, IC₅₀ = 0.29 µM | [18] |
| Econazole | 16-ene-C19-steroid synthesizing enzyme | IC₅₀ = 0.36 µM | [18] |
| Miconazole | 16-ene-C19-steroid synthesizing enzyme | IC₅₀ = 1.25 µM | [18] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the pharmacological profiling of novel compounds. Below are methodologies for key assays cited in the literature for evaluating imidazolyl-containing triterpenes.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Grouping: Wistar albino rats are divided into multiple groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium, 50 mg/kg), and test groups for each imidazolyl-triterpene derivative (e.g., 100 mg/kg).[10][11][12]
-
Compound Administration: The standard drug and test compounds are administered orally. The control group receives the vehicle.
-
Induction of Inflammation: After 1 hour of oral administration, acute inflammation is induced by injecting 0.1 mL of a 1% w/v aqueous suspension of carrageenan into the sub-plantar region of each rat's right hind paw.[10]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at intervals of 30 minutes, 2 hours, and 4 hours after the carrageenan injection.[10] A mark is made on the malleolus to ensure consistent readings.[10]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.[10]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[19]
-
Compound Treatment: The cells are treated with various concentrations of the imidazolyl-triterpene compounds for a specified duration (e.g., 24 or 48 hours).[20][21]
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[15]
In Vitro Enzyme Inhibition: Cytochrome P450 Assays
This protocol outlines the general procedure for determining the inhibitory potential of compounds against specific CYP isozymes.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a specific substrate for the CYP isozyme of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and human liver microsomes or cDNA-expressed microsomes as the enzyme source.[17]
-
Inhibitor Addition: The imidazolyl-triterpene compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Analysis: The formation of the specific metabolite is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[17]
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC₅₀ is determined, and from this, the inhibition constant (Ki) can be calculated using appropriate kinetic models.[18]
References
- 1. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances Regarding the Molecular Mechanisms of Triterpenic Acids: A Review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthetic triterpenoid 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole blocks nuclear factor-kappaB activation through direct inhibition of IkappaB kinase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of some imidazole antifungal compounds on the synthesis of 16-ene-C19-steroid catalyzed by pig testicular microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Cytotoxic Potential of Azepano-Betulins: A Technical Guide
This technical guide provides an in-depth exploration of the cytotoxic potential of azepano-betulins, a promising class of semi-synthetic triterpenoids derived from betulin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, cytotoxic activity against various cancer cell lines, and mechanisms of action. It includes detailed experimental protocols and visual diagrams of key processes to facilitate understanding and further research in this area.
Introduction: The Emergence of Azepano-Betulins
Betulin, a naturally abundant pentacyclic triterpene from birch bark, and its derivatives are subjects of intense research due to their wide spectrum of biological activities, including potent anti-cancer properties.[1] Chemical modification of the betulin scaffold is a key strategy to enhance this activity. One particularly effective modification is the introduction of a seven-membered azepane ring into the A-ring of the triterpenoid structure, creating azepano-betulins.[2][3] These derivatives have demonstrated significantly increased cytotoxicity against a broad range of human tumor cell lines, making them promising candidates for novel anticancer drug development.[2][4]
This guide focuses on the synthesis, in vitro cytotoxic data, and mechanistic pathways of various azepano-betulin derivatives, providing a comprehensive resource for the scientific community.
Synthesis of Azepano-Betulins
The synthesis of A-ring azepano-triterpenoids is typically achieved from corresponding triterpenic oximes through a Beckmann-type rearrangement, followed by the reduction of the resulting lactam fragment.[3][5][6] A common precursor for many cytotoxic azepano-betulins is 3,28-dioximino-betulin.[2][4] Further modifications at the C28 and C30 positions of the lupane-type A-ring azepanes have been explored to generate a series of derivatives with varied cytotoxic profiles.[4]
Caption: Simplified workflow for the synthesis of azepano-betulin derivatives.
Cytotoxic Activity of Azepano-Betulin Derivatives
A-azepano modifications have been shown to significantly enhance the cytotoxic activity of betulin derivatives. These compounds have been evaluated against the NCI-60 panel of human cancer cell lines, as well as other specific tumor lines, often showing remarkable potency with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values in the low micromolar and even submicromolar ranges.[5][7]
For instance, A-azepano-28-amino-betulin has shown impressive activity with GI50 values ranging from 1.16 to 2.27 μM against the full NCI-60 panel, with particular efficacy against leukemia, colon, non-small cell lung, and breast cancer cell lines.[2][4] Furthermore, certain azepano-betulinic amides have demonstrated activity 4–5 times more potent than doxorubicin against specific resistant cancer cell lines like colon cancer HCT-15 and ovarian cancer NCI/ADR-RES.[4]
Data Summary
The following table summarizes the quantitative cytotoxic data for key azepano-betulin derivatives as reported in the literature.
| Compound/Derivative | Cell Line(s) | Measurement | Value (µM) | Reference |
| A-azepano-28-amino-betulin | NCI-60 Panel | GI50 | 1.16 - 2.27 | [2][4] |
| Azepano-betulinic amides | General | GI50 | 0.57 - 14.30 | [4] |
| Azepano-glycyrrhetol-diene (6) | A2780 (Ovarian) | EC50 | 3.93 | [3][7] |
| Azepano-glycyrrhetol-diene (6) | NIH 3T3 (Non-malignant) | EC50 | 11.68 | [3][7] |
| Various Azepano Derivatives (3, 4, 7, 8, 9, 11, 15, 16, 19, 20) | Most Sensitive NCI-60 Lines | GI50 | 0.20 - 0.94 | [5][6] |
| Various Azepano Derivatives (3, 4, 7, 8, 9, 11, 15, 16, 19, 20) | NCI-60 Panel | LC50 | 1 - 6 | [5][6] |
Mechanisms of Cytotoxicity
Research indicates that azepano-betulins exert their cytotoxic effects through distinct, compound-specific mechanisms, primarily involving the induction of apoptosis or cell cycle arrest.[4]
-
Apoptosis Induction : Some derivatives, such as azepano-betulinic cyclohexyl-amide, act predominantly by inducing apoptosis.[4] One study on azepanoallobetulinic acid amide derivative 11 showed it to act mainly by inducing apoptosis (44.3%) and late apoptosis (21.4%) as determined by flow cytometry.[5][6][7]
-
Cell Cycle Arrest : In contrast, the parent A-azepanobetulin has been shown to inhibit cell growth primarily through a cytostatic effect, triggering cell cycle arrest in either the S or G1 phase, depending on the specific cancer cell line.[2][4]
This functional divergence highlights the critical role that specific chemical modifications play in determining the ultimate biological outcome.
Caption: Divergent cytotoxic mechanisms of azepano-betulin derivatives.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the cytotoxic potential of novel compounds. The methodologies described below are commonly employed in the study of azepano-betulins.
Cytotoxicity/Antiproliferative Assays
Sulforhodamine B (SRB) Assay: This colorimetric assay is widely used to measure drug-induced cytotoxicity by quantifying cellular protein content.[3][7][8]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., from 0.01 to 100 µM) to the wells. Include a negative control (vehicle) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Dissolve the bound SRB dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance on a plate reader at a wavelength of approximately 515 nm. The IC50 or GI50 values are then calculated from the dose-response curve.
MTT Assay: This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating and Treatment: Follow steps 1-3 as described for the SRB assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader at a wavelength between 540 and 590 nm. Calculate IC50 values from the resulting data.[9]
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.[5][7]
Sample Preparation for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells in culture plates with the azepano-betulin derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Sample Preparation for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1-2 as above.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][10]
Caption: Workflow for evaluating the cytotoxic potential of azepano-betulins.
Conclusion and Future Directions
Azepano-betulins represent a highly promising class of cytotoxic agents with potent activity against a wide range of cancer cell lines, including those resistant to standard chemotherapeutics. The introduction of the A-azepane ring is a validated strategy for significantly enhancing the anti-cancer properties of the natural betulin scaffold. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, suggest that different derivatives could be tailored for specific cancer types.
Future research should focus on elucidating the precise molecular targets of these compounds to better understand their signaling pathways. Further chemical modifications aimed at improving selectivity for cancer cells over non-malignant cells will be crucial for advancing these compounds toward clinical development.[3][7] In vivo experiments are also a critical next step to validate the promising in vitro activity and to assess the pharmacokinetic and safety profiles of lead azepano-betulin candidates.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Preliminary Investigation of 28-O-Imidazolyl-azepano-betulin Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the bioactivity of 28-O-Imidazolyl-azepano-betulin, a novel derivative of the natural product betulin. This compound has been identified as a potent inhibitor of SARS-CoV-2, designated as SARS-CoV-2-IN-70. This document collates the currently available data on its antiviral activity and explores potential cytotoxic and anti-inflammatory properties based on the known bioactivities of structurally related azepano-betulin analogues. Detailed experimental protocols, where available, and inferred methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the current state of research and to guide future investigations into the therapeutic potential of this compound.
Introduction
Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Chemical modifications of the betulin scaffold have led to the development of numerous derivatives with enhanced potency and specific activities[4]. The introduction of an azepano moiety to the A-ring of the betulin structure has been shown to modulate its cytotoxic and other biological effects[5][6]. This guide focuses on a specific derivative, this compound, which has emerged as a compound of interest due to its notable anti-SARS-CoV-2 activity.
Quantitative Bioactivity Data
The primary reported bioactivity for this compound is its potent inhibition of SARS-CoV-2. While comprehensive data on other biological activities are not yet publicly available for this specific molecule, the bioactivities of closely related azepano-betulin derivatives provide valuable insights into its potential therapeutic profile.
Table 1: Anti-SARS-CoV-2 Activity of this compound
| Compound Name | Synonym | Target | Assay | Endpoint | Value (µM) |
| This compound | SARS-CoV-2-IN-70 | SARS-CoV-2 | Virus Inhibition Assay | IC50 | 3.2[7][8] |
Table 2: Cytotoxic Activity of Related Azepano-Betulin Derivatives
| Compound Name | Cell Line(s) | Assay | Endpoint | Value (µM) | Reference |
| A-azepano-28-amino-betulin | NCI-60 Panel | Cytotoxicity Assay | GI50 | 1.16 - 2.27 | [5] |
| Azepano-betulinic amides | NCI-60 Panel | Cytotoxicity Assay | GI50 | 0.57 - 14.30 | [5] |
Experimental Protocols
Detailed experimental protocols for the bioactivity of this compound are not yet available in peer-reviewed literature. The following represents a likely methodology for the reported anti-SARS-CoV-2 activity based on standard virological assays.
Inferred Anti-SARS-CoV-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 replication in a cell-based assay.
Materials:
-
Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3).
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Compound: this compound, dissolved in DMSO.
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTS or similar viability reagent.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in the presence of the diluted compound or DMSO vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytopathic Effect (CPE) Measurement: Assess the virus-induced CPE using a suitable method, such as the MTS assay, which measures cell viability.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
General Cytotoxicity Assay (Proposed)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against various cancer and normal cell lines.
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) and a normal human cell line (e.g., MRC-5).
-
Compound: this compound, dissolved in DMSO.
-
Reagents: Appropriate cell culture media and supplements, Sulforhodamine B (SRB) or MTS reagent.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at appropriate densities.
-
Compound Treatment: Add serial dilutions of the compound to the wells.
-
Incubation: Incubate for 72 hours.
-
Cell Viability Measurement: Determine cell viability using the SRB or MTS assay.
-
Data Analysis: Calculate the CC50 value from the dose-response curve.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic route to this compound.
Putative Antiviral Signaling Pathway
Caption: Putative mechanism of action targeting viral replication.
Experimental Workflow for Bioactivity Screening
Caption: General workflow for comprehensive bioactivity screening.
Discussion and Future Directions
The preliminary data on this compound highlight its potential as a potent anti-SARS-CoV-2 agent. The IC50 value of 3.2 µM is promising and warrants further investigation. Based on the bioactivity of related azepano-betulin derivatives, it is plausible that this compound may also exhibit significant cytotoxic activity against various cancer cell lines. Future research should prioritize the following:
-
Publication of Primary Data: The original research detailing the synthesis and anti-SARS-CoV-2 testing of this compound is crucial for the scientific community to fully evaluate its potential.
-
Comprehensive Bioactivity Profiling: A systematic evaluation of its cytotoxic and anti-inflammatory activities is necessary to establish a complete bioactivity profile.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of its anti-SARS-CoV-2 activity will be vital for further drug development. This could involve targeting viral proteases, the spike protein, or host factors essential for viral replication.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
Conclusion
This compound is a promising new betulin derivative with demonstrated potent in vitro activity against SARS-CoV-2. While the currently available data is limited, the broader context of bioactivities associated with the azepano-betulin scaffold suggests that it may possess a wider range of therapeutic applications. This technical guide serves as a foundational document to stimulate and guide further research into this intriguing molecule. The detailed experimental protocols and visualizations provided offer a framework for the continued investigation and development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel semisynthetic derivatives of betulin and betulinic acid with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis of olean-18(19)-ene derivatives from betulin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Betulin and ursolic acid synthetic derivatives as inhibitors of Papilloma virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis and antitumor activity of betulin, erythrodiol and uvaol aminopropoxy derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Synthesized Azepano-Betulin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of synthesized azepano-betulin compounds. These compounds, derived from the naturally occurring pentacyclic triterpenoid betulin, have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1][2] The fusion of an azepane ring to the betulin scaffold can significantly modulate its biological activity.[2][3] This guide details the experimental protocols for their synthesis and structural elucidation using various spectroscopic techniques, presents key quantitative data in a structured format, and visualizes the experimental workflow.
Synthesis of Azepano-Betulin Compounds
The synthesis of A-ring azepano-triterpenoids from betulin and its derivatives is a multi-step process that typically involves the formation of an oxime, followed by a Beckmann rearrangement to form a lactam, and subsequent reduction to the azepane ring.[4] Further modifications can be made at the C28 and C30 positions to generate a library of derivatives with diverse biological activities.[1][2]
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the synthesis of an A-azepano-betulin derivative. Specific reaction conditions and reagents may vary depending on the desired final compound.
Step 1: Oxidation of Betulin Betulin is first oxidized to betulone at the C-3 position using an oxidizing agent such as pyridinium chlorochromate (PCC).[5]
Step 2: Oximation Betulone is then reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the 3-oxime derivative.
Step 3: Beckmann Rearrangement The oxime undergoes a Beckmann rearrangement using a reagent like thionyl chloride or phosphorus pentachloride to yield the corresponding A-ring lactam.
Step 4: Reduction of the Lactam The lactam is subsequently reduced to the desired A-azepano-betulin using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Step 5: Further Modifications (Optional) The hydroxyl group at C-28 can be further modified, for instance, by esterification or amidation, to produce a variety of derivatives.[1][2]
Spectroscopic Characterization
The structural elucidation of synthesized azepano-betulin compounds relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure of azepano-betulin derivatives.
¹H NMR Spectroscopy: Provides information on the chemical environment of protons. Key signals for betulin derivatives include those for the vinyl protons of the isopropenyl group (typically around 4.5-4.7 ppm) and the protons of the hydroxymethyl group at C-28 (around 3.3-3.8 ppm).[7][8][9] The formation of the azepane ring introduces new signals in the aliphatic region.
¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. Characteristic signals for the lupane skeleton include those for the double bond at C-20 and C-29 (around 150 ppm and 109 ppm, respectively) and the carbon bearing the hydroxyl group at C-28 (around 60 ppm).[8][10] The introduction of the azepane ring leads to shifts in the signals of the A-ring carbons.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Generic Azepano-Betulin Compound
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| 3 | ~55-60 | ~2.5-3.0 (m) |
| 20 | ~150 | - |
| 28 | ~60 | ~3.3 & 3.8 (d) |
| 29 | ~109 | ~4.6 & 4.7 (s) |
| 30 | ~19 | ~1.7 (s) |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.[8][10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[6] Electrospray ionization (ESI) is a commonly used technique for these molecules.[8][12] The mass spectrum of betulin itself shows a characteristic fragmentation pattern for the lupan skeleton.[6][13]
Table 2: Key Mass Spectrometry Data for a Representative Azepano-Betulin Derivative
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Azepano-betulin | ESI+ | 456.4 | 438, 203, 189 |
Note: The molecular weight will vary depending on the specific modifications to the azepano-betulin core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7][14]
Table 3: Characteristic IR Absorption Bands for Azepano-Betulin Compounds
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | ~3400 (broad) | Stretching vibration of the hydroxyl group at C-28.[7] |
| N-H (amine) | ~3300 (sharp) | Stretching vibration of the amine in the azepane ring. |
| C-H (alkane) | ~2850-2950 | Stretching vibrations of C-H bonds in the triterpene skeleton.[7] |
| C=C (alkene) | ~1640 | Stretching vibration of the isopropenyl group.[15] |
| C-N (amine) | ~1100-1200 | Stretching vibration. |
| C-O (alcohol) | ~1000-1050 | Stretching vibration. |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and analysis of azepano-betulin compounds and a potential signaling pathway through which they may exert their cytotoxic effects.
Caption: General workflow for the synthesis and spectroscopic analysis of azepano-betulin derivatives.
Many azepano-betulin derivatives have demonstrated cytotoxic activity against various cancer cell lines, often inducing apoptosis or cell cycle arrest.[2][3]
Caption: A potential signaling pathway for the induction of apoptosis by azepano-betulin compounds.
Conclusion
The synthesis and spectroscopic analysis of azepano-betulin compounds are crucial for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key methodologies and data interpretation involved in the structural characterization of these promising molecules. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous identification and detailed structural elucidation of novel azepano-betulin derivatives, paving the way for further investigation into their structure-activity relationships and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epic.awi.de [epic.awi.de]
- 9. vjol.info.vn [vjol.info.vn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application of Azepano-Betulins in Oncology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of azepano-betulins in oncology research. Azepano-betulins are a class of semi-synthetic triterpenoids derived from betulin, a naturally occurring compound found in the bark of birch trees. The incorporation of an azepane ring into the betulin scaffold has been shown to enhance cytotoxic activity against various cancer cell lines, making these compounds promising candidates for further investigation in cancer therapy.
These notes offer a summary of the cytotoxic effects of various azepano-betulin derivatives, detailed protocols for key in vitro assays to assess their anticancer activity, and an overview of the potential signaling pathways involved in their mechanism of action.
I. Cytotoxic Activity of Azepano-Betulin Derivatives
A-ring azepano-derivatives of betulin have demonstrated significant cytotoxic and cytostatic effects across a broad spectrum of human cancer cell lines. Their activity is often more potent than the parent compound, betulin, and in some cases, surpasses that of conventional chemotherapeutic agents like doxorubicin against specific cancer types.[1][2]
The cytotoxic potential is typically evaluated using the NCI-60 human tumor cell line screen, which provides a comprehensive profile of a compound's activity against 60 different cancer cell lines from nine distinct tissue types.[2] The key metrics used to quantify this activity are:
-
GI50: The concentration of the compound that causes 50% growth inhibition.
-
TGI: The concentration of the compound that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration of the compound that causes a 50% reduction in the initial cell number (cytotoxic effect).
Below is a summary of the reported cytotoxic activities for several azepano-betulin derivatives against a selection of human cancer cell lines.
Table 1: Cytotoxic Activity (GI50, µM) of Azepano-Betulin Derivatives Against Various Cancer Cell Lines
| Compound | Leukemia | Non-Small Cell Lung Cancer | Colon Cancer | Breast Cancer | Ovarian Cancer |
| A-azepano-28-amino-betulin | 1.16 - 2.27 | 1.16 - 2.27 | 1.16 - 2.27 | 1.16 - 2.27 | - |
| Azepano-betulinic amides | - | - | 0.57 - 14.30 | - | 0.57 - 14.30 |
Data sourced from multiple studies and presented as a range of reported GI50 values.[1][2]
II. Experimental Protocols
This section provides detailed protocols for the fundamental in vitro assays used to characterize the anticancer properties of azepano-betulins.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Azepano-betulin compound of interest
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the azepano-betulin compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Azepano-betulin compound of interest
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the azepano-betulin compound at the desired concentration (e.g., IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Azepano-betulin compound of interest
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the azepano-betulin compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The data is typically displayed as a histogram of fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
III. Potential Signaling Pathways
The anticancer effects of azepano-betulins are believed to be mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.
A. Intrinsic Apoptosis Pathway
Several studies suggest that azepano-betulin derivatives induce apoptosis through the mitochondrial-mediated intrinsic pathway.[3][4]
Key Events:
-
Upregulation of Pro-apoptotic Proteins: Azepano-betulins may increase the expression of pro-apoptotic proteins like Bax.
-
Downregulation of Anti-apoptotic Proteins: Concurrently, they can decrease the levels of anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates the executioner caspase, caspase-3.[1][5]
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways [mdpi.com]
- 4. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 28-O-Imidazolyl-azepano-betulin in Antiviral Assays
Introduction
28-O-Imidazolyl-azepano-betulin, a derivative of the naturally occurring triterpenoid betulin, has demonstrated notable antiviral properties. Specifically, it has been identified as a potent inhibitor of SARS-CoV-2, referred to as SARS-CoV-2-IN-70 (compound 6), with an IC50 of 3.2 μM[1]. Betulin and its derivatives are known to exhibit a broad range of biological activities, including antiviral effects against various enveloped and non-enveloped viruses[2][3]. The antiviral mechanism of betulin-related compounds often involves the inhibition of viral entry and replication[4]. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of this compound.
Data Presentation
The antiviral activity of this compound and related compounds is summarized below. The selectivity index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50)[2].
| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (SARS-CoV-2-IN-70) | SARS-CoV-2 | Not Specified | Not Specified | 3.2 | Not Specified | Not Specified | [1] |
| Betulin | HIV-1 | Not Specified | H9 lymphocytes | 23 | 45 | ~2 | [3][4] |
| Bevirimat (Betulinic Acid Derivative) | HIV-1 | Not Specified | Not Specified | 0.040 | 31.00 | 775 | [2] |
| Azepanobetulin | HCMV | Not Specified | Not Specified | 0.15 | >17.25 | 115 | [5] |
| Azepanouvaol | HCMV | Not Specified | Not Specified | 0.11 | >14.96 | 136 | [5] |
| Azepano-glycyrrhetol | HCMV | Not Specified | Not Specified | 0.11 | >18.92 | 172 | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells. This is crucial for distinguishing between antiviral activity and general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability[6]. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment[7].
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of the compound to the wells in triplicate. Include wells with medium only as a negative control.
-
Incubate the plates for 48-72 hours in a CO2 incubator[4].
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C[4].
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of novel betulin derivatives. The protocols outlined below are designed to assess the therapeutic potential of these compounds in oncology, inflammation, and virology.
Introduction to Betulin and its Derivatives
Betulin, a naturally occurring pentacyclic triterpene found predominantly in the bark of birch trees, and its derivatives have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] These compounds have demonstrated promising anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4] Chemical modifications of the betulin backbone have led to the synthesis of numerous derivatives with potentially enhanced efficacy and improved pharmacokinetic profiles.[1][2] This document provides a standardized set of experimental designs to systematically evaluate and compare the efficacy of these novel derivatives.
Anti-Cancer Efficacy Evaluation
Betulin derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways.[5][6][7] The following protocols are designed to quantify the cytotoxic and pro-apoptotic effects of betulin derivatives on cancer cells.
Cell Viability Assays
Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of the compounds. The MTT and XTT assays are reliable colorimetric methods for this purpose.
Table 1: Summary of Cell Viability Assay Data
| Cell Line | Betulin Derivative | IC50 (µM) after 48h |
| A549 (Lung) | Derivative A | 15.5 |
| MCF-7 (Breast) | Derivative A | 20.8 |
| PC-3 (Prostate) | Derivative A | 18.2 |
| A549 (Lung) | Derivative B | 8.3 |
| MCF-7 (Breast) | Derivative B | 12.1 |
| PC-3 (Prostate) | Derivative B | 9.7 |
Experimental Protocol: MTT Assay [8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the betulin derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Experimental Protocol: XTT Assay [11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.
-
Data Analysis: Calculate the IC50 values.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, flow cytometry with Annexin V/Propidium Iodide (PI) staining and western blot analysis for caspase activation are recommended.
Table 2: Summary of Apoptosis Assay Data
| Cell Line | Betulin Derivative (Concentration) | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3 Cleavage |
| A549 | Derivative A (15 µM) | 25.4 | 3.1 |
| A549 | Derivative B (8 µM) | 45.2 | 5.8 |
| MCF-7 | Derivative A (20 µM) | 18.9 | 2.5 |
| MCF-7 | Derivative B (12 µM) | 38.7 | 4.9 |
Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining) [13]
-
Cell Treatment: Treat cancer cells with the betulin derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Western Blot for Caspase Activation [8][14][15]
-
Protein Extraction: Treat cells with the betulin derivative, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathway Analysis
Betulin derivatives often exert their anti-cancer effects by modulating key signaling pathways such as PI3K/Akt and MAPK.
Experimental Workflow: Anti-Cancer Efficacy
Caption: Workflow for evaluating the anti-cancer efficacy of betulin derivatives.
PI3K/Akt Signaling Pathway
Caption: Betulin derivatives inhibit the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
Caption: Betulin derivatives can modulate the MAPK/ERK signaling pathway.
Anti-Inflammatory Efficacy Evaluation
Betulin and its derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[3][16][17]
Measurement of Pro-inflammatory Mediators
The following protocols are for assessing the ability of betulin derivatives to inhibit the production of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Table 3: Summary of Anti-Inflammatory Assay Data
| Cell Line | Betulin Derivative (Concentration) | % Inhibition of NO Production | % Inhibition of IL-6 Secretion | % Inhibition of TNF-α Secretion |
| RAW 264.7 | Derivative C (10 µM) | 65 | 72 | 68 |
| RAW 264.7 | Derivative D (5 µM) | 85 | 91 | 88 |
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
-
Cell Stimulation: Seed RAW 264.7 cells, pre-treat with betulin derivatives for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Mix equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Reaction: Mix cell culture supernatant with the Griess reagent and incubate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine NO concentration using a sodium nitrite standard curve.
Experimental Protocol: ELISA for IL-6 and TNF-α [10][18][19]
-
Sample Collection: Collect cell culture supernatants after treatment as described for the NO assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a plate with a capture antibody, adding samples, followed by a detection antibody and a substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate cytokine concentrations based on a standard curve.
Gene Expression Analysis
Quantitative PCR (qPCR) can be used to determine if the inhibition of pro-inflammatory mediators occurs at the transcriptional level.
Table 4: Summary of qPCR Data for Inflammatory Gene Expression
| Cell Line | Betulin Derivative (Concentration) | Fold Change in iNOS mRNA | Fold Change in COX-2 mRNA |
| RAW 264.7 | Derivative C (10 µM) | 0.35 | 0.42 |
| RAW 264.7 | Derivative D (5 µM) | 0.18 | 0.25 |
Experimental Protocol: qPCR for iNOS and COX-2 [20]
-
RNA Extraction and cDNA Synthesis: Treat cells as described above, extract total RNA, and synthesize cDNA.
-
qPCR Reaction: Set up the qPCR reaction with primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
NF-κB Signaling Pathway
The anti-inflammatory effects of betulin derivatives are often mediated through the inhibition of the NF-κB signaling pathway.[3][21]
Experimental Workflow: Anti-Inflammatory Efficacy
Caption: Workflow for evaluating the anti-inflammatory efficacy of betulin derivatives.
NF-κB Signaling Pathway
Caption: Betulin derivatives inhibit the NF-κB signaling pathway.
Antiviral Efficacy Evaluation
Betulin and its derivatives have shown activity against a range of viruses, including enveloped and non-enveloped viruses.[22][23][24]
Plaque Reduction Assay
This assay is the gold standard for determining the ability of a compound to inhibit viral replication.
Table 5: Summary of Antiviral Activity Data
| Virus | Host Cell | Betulin Derivative | EC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Derivative E | 5.2 |
| Influenza A Virus | MDCK | Derivative E | 8.9 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Derivative F | 2.1 |
| Influenza A Virus | MDCK | Derivative F | 3.5 |
Experimental Protocol: Plaque Reduction Assay [20]
-
Cell Seeding: Seed host cells (e.g., Vero for HSV-1, MDCK for Influenza) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with a known titer of the virus in the presence of various concentrations of the betulin derivative.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Experimental Workflow: Antiviral Efficacy
Caption: Workflow for evaluating the antiviral efficacy of betulin derivatives.
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the systematic evaluation of betulin derivative efficacy. By following these standardized methods, researchers can generate comparable and reliable data to identify promising lead compounds for further drug development. The use of in vitro assays to elucidate mechanisms of action, followed by validation in in vivo models, is a critical path for translating the therapeutic potential of betulin derivatives into clinical applications.
References
- 1. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular docking analysis of PI3K/AKT with betulin from Impatiens henslowiana [bioinformation.net]
Application Notes and Protocols for the Analytical Identification of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin, a naturally occurring pentacyclic triterpenoid found abundantly in the bark of birch trees, and its derivatives are of significant interest in pharmacology due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural modification of betulin at its reactive hydroxyl groups (C-3 and C-28) has led to the synthesis of numerous derivatives with enhanced pharmacological and pharmacokinetic profiles.[3][4] Accurate and reliable analytical techniques are crucial for the identification, characterization, and quantification of these derivatives in various matrices, from raw plant extracts to biological samples.
These application notes provide detailed protocols and data for the key analytical techniques used in the study of betulin derivatives, including chromatographic and spectroscopic methods.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating complex mixtures and quantifying individual betulin derivatives. High-Performance Liquid Chromatography (HPLC) is the most widely used technique, often coupled with UV or Mass Spectrometry (MS) detectors.[1] Gas Chromatography (GC-MS) can also be used, typically requiring prior derivatization of the analytes due to their low volatility.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the preferred method for the analysis of betulin and its derivatives.[1] The absence of strong chromophores in these molecules necessitates UV detection at low wavelengths, typically between 205-210 nm.[1]
Experimental Protocol: RP-HPLC for Betulin and Betulinic Acid
This protocol is adapted from methods described for the simultaneous determination of betulin and betulinic acid in birch bark.[1][5]
1. Objective: To separate and quantify betulin and betulinic acid in an extract sample.
2. Materials and Reagents:
- Reference standards (Betulin, Betulinic Acid)
- HPLC-grade acetonitrile
- HPLC-grade water
- Methanol (for sample preparation)
- Sample extract (e.g., ethanolic extract of birch bark)[5]
- 0.45 µm syringe filters
3. Instrumentation:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software
4. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 86:14 (v/v).[1][5] Degas the mobile phase before use.
- Standard Solution Preparation: Prepare stock solutions of betulin and betulinic acid in methanol (e.g., 1 mg/mL). From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 25-150 µg/mL to generate a calibration curve.
- Sample Preparation: Dissolve the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter prior to injection.
- Chromatographic Conditions:
- Column: C18 reversed-phase column[5]
- Mobile Phase: Acetonitrile:Water (86:14, v/v)[1][5]
- Flow Rate: 1.0 mL/min[6]
- Detection Wavelength: 210 nm[1][5]
- Injection Volume: 20 µL[5]
- Column Temperature: 25 °C[6]
- Analysis: Inject the standard solutions to establish the calibration curve and retention times. Inject the sample solution. Identify the peaks in the sample chromatogram by comparing retention times with the standards. Quantify the analytes using the calibration curve.
Data Presentation: HPLC Conditions
The following table summarizes various RP-HPLC conditions reported for the analysis of betulin and its derivatives.
| Analyte(s) | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Reference |
| Betulin, Betulinic Acid | Reversed-phase C18 | Acetonitrile:Water (86:14) | - | UV at 210 nm | [1][5] |
| Betulin | Hypersil C18 (250 mm) | Acetonitrile:Water (85:15) | 1.0 | UV at 210 nm | [6] |
| Betulinic Acid | C18 (250mm x 4.6mm, 5µm) | Acetonitrile:Water (88:12) | 1.0 | PDA at 210 nm | |
| Betulin, Lupeol, Betulinic Acid, Erythrodiol | Reversed-phase C18 | Acetonitrile:Water (86:14) | - | MS/MS | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying betulin derivatives, especially in complex extracts. Due to the low volatility of these triterpenoids, a derivatization step (e.g., silylation) is typically required to convert them into more volatile compounds suitable for gas chromatography.[1][7]
Experimental Protocol: GC-MS Analysis (General Approach)
1. Objective: To identify betulin and other triterpenoids in a sample extract.
2. Materials and Reagents:
- Sample extract
- Silylating agent (e.g., BSTFA with TMCS)
- Anhydrous pyridine or other suitable solvent
- Internal standard (optional)
3. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for high-temperature analysis (e.g., DB-5ms)
- Data system for instrument control and data analysis
4. Procedure:
- Derivatization:
- Dry a known amount of the extract under a stream of nitrogen.
- Add the silylating agent and solvent (e.g., pyridine).
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
- GC-MS Conditions:
- Injector Temperature: ~280-300 °C
- Column: Low-polarity capillary column.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a high temperature (e.g., 300-320 °C) to elute the high-molecular-weight derivatives.[1]
- Carrier Gas: Helium.
- MS Ion Source Temperature: ~230 °C
- MS Quadrupole Temperature: ~150 °C
- Scan Range: e.g., 50-800 m/z.
- Analysis: Inject the derivatized sample into the GC-MS. Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). The fragmentation patterns of the silylated derivatives provide structural information.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of novel betulin derivatives and for verifying the identity of known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H, 13C, and 2D techniques (COSY, HSQC, HMBC), is the most powerful tool for complete structural elucidation of betulin derivatives.[1][4][8][9] It provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: NMR Sample Preparation and Analysis
1. Objective: To acquire NMR spectra for the structural characterization of a purified betulin derivative.
2. Materials and Reagents:
- Purified betulin derivative (~5-10 mg)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tubes
3. Instrumentation:
- High-field NMR spectrometer (e.g., 400 MHz or higher)
4. Procedure:
- Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
- Data Acquisition:
- Acquire a standard 1D proton (¹H) NMR spectrum.[10][11]
- Acquire a 1D carbon-¹³ (¹³C) NMR spectrum.[8]
- Acquire 2D NMR spectra as needed for full structural assignment:
- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[9]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.[4]
- Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and correlations to assemble the complete chemical structure of the derivative.
Mass Spectrometry (MS)
MS, particularly when coupled with chromatography (LC-MS, GC-MS), provides molecular weight information and fragmentation data that aids in structural identification.[1] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[9] Tandem MS (MS/MS) experiments are used to study the fragmentation pathways of the parent ion, offering deeper structural insights.[1][12][13]
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are useful for identifying functional groups present in betulin derivatives.[1] For example, the presence of hydroxyl (-OH), carbonyl (C=O), and ester groups can be readily identified by their characteristic absorption bands.[1][9]
Biological Activity and Signaling Pathways
Betulin derivatives often exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is a key aspect of drug development.
Antiproliferative Activity Data
Many betulin derivatives have been evaluated for their anticancer activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Betulinic Acid | Pancreatic Carcinoma (Epp-85) | 7.96 | [14] |
| Betulinic Acid | Pancreatic Carcinoma (Panc-1) | 3.13 | [14] |
| Betulin | Pancreatic Carcinoma (Epp-85) | 26.5 | [14] |
| Betulin | Pancreatic Carcinoma (Panc-1) | 21.09 | [14] |
| Birch Bark Extract | Pancreatic Carcinoma (Epp-85) | 25.26 | [14] |
| Birch Bark Extract | Pancreatic Carcinoma (Panc-1) | 9.07 | [14] |
| 3′,3′-dimethylglutarate derivative (C-3) | Leukemia (MV4-11) | 3.76 | [4] |
| 3′,3′-dimethylglutarate derivative (C-3) | Breast Cancer (MCF-7) | 24.45 | [4] |
Visualizations: Workflows and Signaling Pathways
Analytical Workflow
The general workflow for the analysis of betulin derivatives involves extraction from the source material, followed by separation, identification, and quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Triterpenoid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of triterpenoids on cancer cell lines. The protocols outlined below detail standard cell culture and cytotoxicity assays, data analysis, and interpretation.
Introduction to Triterpenoid Cytotoxicity
Triterpenoids are a class of naturally occurring compounds found in various plants, and many exhibit potent cytotoxic and anti-cancer properties.[1][2] These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis.[3][4] Assessing the cytotoxicity of novel triterpenoid compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for the most common assays used to evaluate triterpenoid-induced cytotoxicity.
Data Presentation: Triterpenoid Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several common triterpenoids against a variety of cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a standard measure of cytotoxicity.
Table 1: Cytotoxicity of Ursolic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 12.72 ± 0.79[5] |
| HeLa | Cervical | 8.56 ± 0.53[5] |
| MCF-7 | Breast | 9.19 ± 0.82[5] |
| PC-3 | Prostate | >20 |
| THP-1 | Leukemia | >20 |
| SMMC7721 | Hepatoma | 12.49 ± 0.08[5] |
| MDA-MB-231 | Breast | 0.61 ± 0.07[5] |
Table 2: Cytotoxicity of Betulinic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EPG85-257P | Gastric Carcinoma | 6.16[6] |
| EPP85-181P | Pancreatic Carcinoma | 7.96[6] |
| 518A2 | Melanoma | 9.44[7] |
| A253 | Head and Neck | 10.83[7] |
| A431 | Cervical | 10.12[7] |
| A2780 | Ovarian | 9.87[7] |
| A549 | Lung | 10.23[7] |
| HT-29 | Colon | 9.65[7] |
| MCF-7 | Breast | 10.51[7] |
| SW1736 | Anaplastic Thyroid | 9.78[7] |
Table 3: Cytotoxicity of Oleanolic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 31.94 ± 1.03[8][9] |
| B16 2F2 | Mouse Melanoma | 4.8[10] |
| MCF-7 | Breast | 4.0 (Derivative AH-Me)[10] |
| MDA-MB-453 | Breast | 6.5 (Derivative AH-Me)[10] |
Experimental Workflow
The general workflow for assessing triterpenoid cytotoxicity involves several key steps, from initial cell culture to data analysis.
References
- 1. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of 28-O-Imidazolyl-azepano-betulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin and its derivatives are naturally occurring pentacyclic triterpenes that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Chemical modifications of the betulin backbone at the C-3 and C-28 positions have been extensively explored to enhance bioavailability and therapeutic efficacy.[4][5] This document outlines the proposed preparation of a novel derivative, 28-O-Imidazolyl-azepano-betulin, for preclinical in vivo evaluation.
The incorporation of an azepano moiety at the A-ring of the betulin structure has been shown to yield compounds with notable cytotoxic activity.[6] Concurrently, the addition of a heterocyclic imidazole ring, a common pharmacophore, at the C-28 position may enhance the compound's biological activity and pharmacokinetic profile. Given the novelty of this specific compound, this protocol is a composite of established methodologies for similar betulin derivatives.
Physicochemical Properties and Formulation Considerations
A significant challenge in the development of betulin-based therapeutics is their inherent low aqueous solubility, which can limit bioavailability for in vivo applications.[1][7][8] It is anticipated that this compound will exhibit similar solubility characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Formulation Strategy |
| Molecular Weight | ~600-700 g/mol | Standard formulation techniques applicable. |
| Solubility | Poor in aqueous solutions | Formulation with solubility-enhancing excipients (e.g., cyclodextrins, co-solvents) or development of a nanoparticle formulation. |
| Lipophilicity (LogP) | High | Encapsulation in liposomes or lipid-based nanocarriers to improve systemic delivery.[9][10] |
| Stability | Likely stable at room temperature; assess in physiological buffers. | Conduct stability studies in formulation vehicles and at physiological pH. |
Proposed Synthesis of this compound
The synthesis of the target compound can be envisioned as a multi-step process starting from betulin. The following is a proposed synthetic route based on established chemical transformations of the betulin scaffold.
Caption: Proposed synthetic workflow for this compound.
Protocol for Synthesis:
-
Synthesis of A-azepano-betulin: This can be achieved from betulin through a series of reactions involving oxidation of the C-3 hydroxyl group, oximation, Beckmann rearrangement to form a lactam, and subsequent reduction.
-
Activation of the C-28 Hydroxyl Group: The primary hydroxyl group at C-28 of the azepano-betulin intermediate is selectively activated, for example, by tosylation with p-toluenesulfonyl chloride in pyridine.
-
Nucleophilic Substitution with Imidazole: The activated C-28 position undergoes nucleophilic substitution with imidazole in a suitable polar aprotic solvent (e.g., DMF) to yield the final product, this compound.
-
Purification and Characterization: The final compound is purified using column chromatography. The structure and purity should be confirmed by NMR (¹H, ¹³C), mass spectrometry, and HPLC.
In Vivo Formulation Preparation
Due to the predicted poor aqueous solubility, a suitable formulation is critical for in vivo administration. A formulation using a co-solvent system or a cyclodextrin-based vehicle is recommended for initial studies.
Table 2: Example Formulation for In Vivo Studies
| Component | Purpose | Concentration (Example) |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL |
| DMSO | Co-solvent | 5-10% (v/v) |
| Cremophor EL or Solutol HS 15 | Surfactant | 5-10% (v/v) |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100% |
Protocol for Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate container, mix the surfactant with a portion of the saline.
-
Slowly add the drug solution from step 1 to the surfactant/saline mixture while vortexing or sonicating to form a clear solution or a stable nanoemulsion.
-
Add the remaining saline to achieve the final desired concentration.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
Proposed In Vivo Studies
Based on the known activities of betulin derivatives, initial in vivo studies should focus on evaluating the anticancer and anti-inflammatory potential of this compound.
Caption: Experimental workflow for in vivo preclinical evaluation.
Protocol for a Xenograft Tumor Model Study:
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.[11] A suspension of 1-5 x 10⁶ cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Animals are then randomized into treatment and control groups.
-
Drug Administration: The formulated this compound is administered to the treatment groups via a suitable route (e.g., intraperitoneal or intravenous injection) at predetermined doses. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Potential Signaling Pathways for Investigation
Betulin derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[4]
Caption: Potential mitochondrial-mediated apoptosis pathway.
The anti-inflammatory properties of betulin derivatives are often attributed to the modulation of pathways like NF-κB.[1]
Table 3: Quantitative Analysis of In Vivo Study
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | 0 | 0 | ||
| Compound (Low Dose) | ||||
| Compound (Mid Dose) | ||||
| Compound (High Dose) | ||||
| Positive Control |
This table should be populated with data obtained from the in vivo efficacy study.
Conclusion
The novel compound this compound represents a promising candidate for in vivo investigation based on the known pharmacological profiles of related betulin derivatives. The protocols outlined above provide a comprehensive framework for its synthesis, formulation, and preclinical evaluation. Careful consideration of its physicochemical properties, particularly its solubility, will be paramount to the success of in vivo studies. Further investigation into its mechanism of action, focusing on apoptosis induction and anti-inflammatory signaling pathways, will be crucial in elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Betulin-3,28-diphosphate. Physico-Chemical Properties and In Vitro Biological Activity Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Delivery of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of liposomes for the effective delivery of betulin and its derivatives. Betulin, a pentacyclic triterpene found abundantly in the bark of birch trees, and its derivatives such as betulinic acid, have garnered significant interest for their therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] However, their poor aqueous solubility and low bioavailability present major challenges for clinical applications.[4][5][6] Encapsulation within liposomes offers a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery.[6][7][8][9]
Overview of Liposome Preparation Methods
Several methods can be employed to prepare liposomes encapsulating betulin derivatives. The choice of method depends on factors such as the desired liposome size, lamellarity, encapsulation efficiency, and scalability. The most common techniques include:
-
Thin-Film Hydration Method: A widely used and straightforward method suitable for laboratory-scale preparation.[10][11][12] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous phase.[13][14]
-
Reverse-Phase Evaporation Method: This method is known for its ability to encapsulate a larger volume of the aqueous phase, leading to higher encapsulation efficiencies for hydrophilic drugs.[15][16][17][18] It involves the formation of a water-in-oil emulsion.
-
Ethanol Injection Method: A simple and rapid technique that involves injecting an ethanolic solution of lipids and the drug into an aqueous phase.[5][10][19][20][21][22] This method is particularly suitable for producing small unilamellar vesicles (SUVs).[19][23]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the preparation of liposomes for betulin derivatives.
Table 1: Formulation Parameters of Betulin Derivative-Loaded Liposomes
| Betulin Derivative | Preparation Method | Lipid Composition | Drug:Lipid Ratio (w/w) | Reference |
| Betulinic Acid | Thin-Film Hydration | Eudragit S100 | Not Specified | [13] |
| Betulinic Acid | Not Specified | Not Specified | Up to 10 mol% | [6][8] |
| Betulinic Acid Esters | Not Specified | Not Specified | Not Specified | [3] |
| Betulinic Acid | Not Specified | Assembled without cholesterol | Not Specified | [9] |
| Birch Callus Extract | Not Specified | Soya lecithin | Not Specified | [24] |
| Triterpenoid Extract | Ethanol Injection | Phosphatidylcholine, Cholesterol, DSPE-PEG2000 | Not Specified | [5] |
| 28-acetylenic betulin derivatives | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Physicochemical Properties of Betulin Derivative-Loaded Liposomes
| Betulin Derivative | Preparation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference | | --- | --- | --- | --- | --- | --- | | Betulinic Acid | Thin-Film Hydration | <100 | Not Specified | Not Specified | ~90 |[13] | | Birch Callus Extract | Not Specified | ~109 | Not Specified | -37.55 | 95 |[24] | | HA-modified BA liposome | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |[25] |
Experimental Protocols
Thin-Film Hydration Method
This protocol describes the preparation of betulinic acid-loaded liposomes using the thin-film hydration technique.[11][12][13]
Materials:
-
Betulinic Acid
-
Phosphatidylcholine (PC) or other suitable lipids
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe) or extruder
Protocol:
-
Dissolve the desired amounts of lipids (e.g., phosphatidylcholine and cholesterol) and the betulin derivative in a suitable organic solvent system (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[11]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.[13][14]
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the aqueous phase will depend on the desired final lipid concentration.
-
Agitate the flask by gentle rotation (without vortexing) to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process can be facilitated by warming the hydration medium to a temperature above the lipid's phase transition temperature.[14]
-
To obtain smaller, more uniform liposomes (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.[11][12]
-
For sonication, place the vial containing the MLV suspension in a bath sonicator or immerse a probe sonicator tip into the suspension. Sonicate for a specified duration, monitoring the clarity of the suspension as an indicator of size reduction.
-
For extrusion, load the MLV suspension into an extruder and pass it through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) to obtain unilamellar vesicles of a defined size.
-
The resulting liposome suspension can be purified to remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Reverse-Phase Evaporation Method
This method is suitable for achieving high encapsulation efficiency of betulin derivatives.[15][16][17]
Materials:
-
Betulin Derivative
-
Phospholipids
-
Cholesterol
-
Organic Solvent (e.g., diethyl ether, chloroform/methanol mixture)
-
Aqueous Buffer (e.g., PBS)
-
Rotary Evaporator
-
Sonicator
Protocol:
-
Dissolve the lipids and the betulin derivative in a suitable organic solvent in a round-bottom flask.[16]
-
Add the aqueous buffer to the organic phase.
-
Form a water-in-oil (W/O) emulsion by sonicating the mixture until it becomes a stable, opalescent dispersion.[15][16]
-
Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent evaporates, a viscous gel will form, which will eventually collapse to form a liposomal suspension.[15]
-
Continue to evaporate the solvent until a consistent aqueous suspension of liposomes is formed.
-
The resulting liposomes can be further processed by extrusion to obtain a more uniform size distribution.
-
Purify the liposomes to remove unencapsulated material using techniques like dialysis or centrifugation.
Ethanol Injection Method
This is a rapid and scalable method for producing small unilamellar vesicles.[19][21][22]
Materials:
-
Betulin Derivative
-
Phospholipids
-
Cholesterol
-
Ethanol
-
Aqueous Buffer (e.g., PBS)
-
Magnetic Stirrer
Protocol:
-
Dissolve the lipids and the betulin derivative in ethanol to create the lipid-ethanol phase.
-
Heat the aqueous buffer to a temperature above the lipid phase transition temperature in a separate beaker placed on a magnetic stirrer.
-
Rapidly inject the lipid-ethanol solution into the stirred aqueous buffer. The rapid mixing causes the lipids to precipitate and self-assemble into liposomes.[23]
-
Continue stirring for a defined period to allow for the stabilization of the liposomes.
-
The ethanol can be removed from the liposome suspension by dialysis or diafiltration.
-
The size of the resulting liposomes can be controlled by adjusting parameters such as the injection rate, stirring speed, and lipid concentration.[19]
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Betulin Derivatives
Betulin and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, inflammation, and apoptosis.
Caption: Signaling pathways affected by betulin derivatives.
Experimental Workflow for Liposome Preparation
The following diagram illustrates a general workflow for the preparation and characterization of betulin derivative-loaded liposomes.
Caption: General workflow for liposome preparation and evaluation.
References
- 1. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. hielscher.com [hielscher.com]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Multilayered vesicles prepared by reverse-phase evaporation: liposome structure and optimum solute entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. WO2020225769A1 - Method for production of liposomes - Google Patents [patents.google.com]
- 21. Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 24. researchgate.net [researchgate.net]
- 25. Targeting Effect of Betulinic Acid Liposome Modified by Hyaluronic Acid on Hepatoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Betulin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with betulin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of betulin and its derivatives so important?
A1: Betulin and its derivatives, such as betulinic acid, exhibit a wide range of potent biological activities, including anticancer, anti-inflammatory, and antiviral properties. However, their therapeutic potential is significantly limited by their extremely low solubility in water (the solubility of betulinic acid is approximately 0.02 µg/mL), which leads to poor absorption, low bioavailability, and difficulties in formulating parenteral dosage forms.[1][2][3] Enhancing aqueous solubility is a critical step to translate their promising in vitro activities into effective in vivo therapies.
Q2: What are the main strategies to improve the solubility of betulin derivatives?
A2: There are two primary approaches:
-
Chemical Modification: This involves covalently attaching hydrophilic functional groups to the betulin scaffold. Common modifications include the synthesis of amino acid conjugates, glycosides, phosphate esters, and derivatives with polyethylene glycol (PEG) or ionic liquids.[4][5][6][7]
-
Formulation Strategies: This approach involves incorporating the unmodified betulin derivative into advanced drug delivery systems. Common techniques include creating nanosuspensions, encapsulating the compound in liposomes, forming microemulsions, or preparing cocrystals with a hydrophilic coformer.[8][9][10][11]
Q3: Which solubility enhancement strategy is best for my derivative?
A3: The optimal strategy depends on several factors, including the specific derivative you are working with, the desired final application (e.g., oral vs. intravenous administration), and the scale of your experiment. Chemical modification can lead to new chemical entities with potentially altered biological activity, while formulation approaches aim to improve the delivery of the original compound. A logical workflow for selecting a strategy is outlined below.
Quantitative Data Summary
The following table summarizes the reported aqueous solubility of betulinic acid and the improvements achieved through various enhancement techniques.
| Compound/Formulation | Base Compound | Aqueous Solubility | Fold Increase (Approx.) | Reference(s) |
| Parent Compound | Betulinic Acid | ~0.02 µg/mL | - | [1][2] |
| Parent Compound | Betulin | ~0.08 µg/mL | - | [12] |
| Alkaline Solution | Betulinic Acid | 40.1 µg/mL (in 10 mM Na₃PO₄, pH 11.5) | ~2000 | [13] |
| Chemical Modification | ||||
| Cholinium-Betulinate (Ionic Liquid) | Betulinic Acid | >2 µg/mL | >100 | [7][10] |
| Multiarm-PEG-BA Prodrug | Betulinic Acid | >15,000 µg/mL | 290 - 750 (relative to free BA) | [14][15][16] |
| 28-O-succinyl betulin (SBE) | Betulin | Significantly higher than BA | Not specified | |
| Diglucoside Derivative | Ganoderic Acid A (Triterpenoid) | Not specified | 1024 | [17] |
| Formulation Strategy | ||||
| Nanosuspension (BA-NS) | Betulinic Acid | 15.65 µg/mL | ~783 | [6][8] |
| Cocrystal (with Ascorbic Acid) | Betulinic Acid | Improved solubility assumed | Not quantified | [3][11] |
Troubleshooting Guides
Nanosuspension Preparation via Anti-Solvent Precipitation
This technique involves dissolving the betulin derivative in a suitable organic solvent and then rapidly introducing this solution into an aqueous anti-solvent, causing the compound to precipitate as nanoparticles.
Q: My particles are too large or are aggregating immediately after precipitation. What's going wrong?
A: This is a common issue often related to insufficient stabilization or suboptimal process parameters.
-
Check Your Stabilizer: The choice and concentration of stabilizer (e.g., surfactants like Poloxamer 188 or polymers like PVP) are critical.[18] An insufficient amount will not adequately cover the newly formed particle surfaces, leading to aggregation. Try increasing the stabilizer concentration.
-
Optimize Stirring/Sonication: The anti-solvent must be vigorously agitated during the addition of the solvent phase. High shear forces, provided by a high-speed stirrer or probe sonicator, are necessary to promote rapid micromixing and prevent particle growth.[12]
-
Control the Addition Rate: Adding the solvent phase too quickly can create localized areas of low supersaturation, favoring crystal growth over nucleation. A slow, controlled addition using a syringe pump is recommended.
-
Solvent-to-Anti-Solvent Ratio: This ratio affects the degree of supersaturation. A higher ratio (more anti-solvent) generally leads to faster precipitation and smaller particles. Experiment with different ratios to find the optimum for your system.[19]
Q: The particle size of my nanosuspension increases over time. How can I improve stability?
A: This phenomenon, known as Ostwald ripening, occurs when larger particles grow at the expense of smaller ones.
-
Use a Combination of Stabilizers: Combining an ionic surfactant (providing electrostatic repulsion) with a non-ionic polymer (providing a steric barrier) can offer superior stability compared to a single stabilizer.
-
Lyophilization (Freeze-Drying): To ensure long-term stability, it is often necessary to convert the nanosuspension into a solid powder. This must be done in the presence of a cryoprotectant (e.g., mannitol, trehalose) to prevent particle aggregation during the freezing and drying processes.[20]
Experimental Protocol: Betulinic Acid Nanosuspension by Anti-Solvent Precipitation
Chemical Modification: Synthesis of Amino Acid Conjugates
Conjugating amino acids to the C-28 carboxyl group of betulinic acid can significantly improve solubility, especially when using amino acids with charged or polar side chains. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a common method.
Q: My Steglich esterification reaction is yielding a waxy solid instead of the expected product, and the yield is low.
A: This issue often points to side reactions or purification difficulties.
-
Side Product Formation: The primary side product in DCC-mediated couplings is the N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate. This is often difficult to remove. To minimize this, run the reaction at a low temperature (0 °C) and consider adding 1-hydroxybenzotriazole (HOBt). HOBt traps the active intermediate, forming an activated ester that is more reactive towards the amine and less prone to rearrangement.[4][21]
-
Purification: The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. However, if your product is also a solid, this can be challenging. Ensure the reaction is complete before filtration. Washing the final product thoroughly with appropriate solvents can help remove impurities.
-
Reagent Stoichiometry: Using an excess of the carboxylic acid and DCC relative to the alcohol (or in this case, the amino acid ester) can sometimes drive the reaction to completion, but may complicate purification.[10] Start with a 1:1.2:1.2 ratio of alcohol:acid:DCC and optimize from there.
Q: The reaction is not proceeding, or is very slow.
A: This could be due to poor nucleophilicity of the amino acid or solubility issues.
-
Protecting Groups: Ensure the amino group of your amino acid is protected (e.g., as a Boc or Fmoc derivative) if you are trying to couple it to the C-3 hydroxyl group of betulin. For coupling to the C-28 carboxylic acid, the amino acid's carboxyl group should be protected (e.g., as a methyl or ethyl ester).
-
Solvent Choice: The reactants must be soluble in the reaction solvent (commonly dichloromethane or DMF). If solubility is an issue, gently warming the mixture or using a different solvent system may be necessary.
-
Activation: For sluggish reactions, consider using a more potent coupling agent. EDC (a water-soluble carbodiimide) in combination with HOBt is an effective alternative to DCC/DMAP, and the byproducts are water-soluble, simplifying workup.[4]
Experimental Protocol: Synthesis of a Betulinic Acid-Amino Acid Ester Conjugate
-
Preparation: In a round-bottom flask, dissolve betulinic acid (1 equivalent), the desired amino acid ester hydrochloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Add EDC (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Formulation in Liposomes
Encapsulating betulin derivatives within the lipid bilayer of liposomes can improve their aqueous dispersibility and provide a vehicle for in vivo delivery. The thin-film hydration method is a standard laboratory technique for this purpose.
Q: My encapsulation efficiency is very low. How can I load more betulin derivative into the liposomes?
A: Low encapsulation of hydrophobic drugs like betulinic acid is a frequent challenge.
-
Lipid Composition: The drug-to-lipid ratio is crucial. A high drug concentration can disrupt the formation of the lipid bilayer. Try reducing the initial amount of betulin derivative relative to the total lipid content. Up to 10 mol% of betulinic acid has been shown to be entrapped in liposomes.[5]
-
Bilayer Rigidity: Highly rigid liposomes (e.g., those containing high amounts of cholesterol) can make it difficult for hydrophobic molecules to intercalate into the bilayer. Try preparing liposomes with a more fluid membrane, for example, by reducing or omitting cholesterol.[22]
-
Hydration Temperature: The hydration step should be performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. This ensures the lipid film is in a fluid state, which facilitates both hydration and drug incorporation.[23]
Q: The liposome suspension is not stable and precipitates over time.
A: Liposome stability is influenced by both physical and chemical factors.
-
Particle Size and Polydispersity: Large, heterogeneous liposomes (multilamellar vesicles, MLVs) formed after initial hydration are often unstable. Downsizing the liposomes by sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) will produce smaller, more uniform, and more stable unilamellar vesicles (SUVs or LUVs).[22]
-
Surface Modification (PEGylation): Incorporating a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) into the formulation creates a hydrophilic layer on the liposome surface. This "stealth" coating reduces aggregation and prevents rapid clearance by the reticuloendothelial system in vivo.[24][25]
-
Storage Conditions: Store liposome suspensions at 4 °C. Do not freeze, as the formation of ice crystals can disrupt the lipid bilayers and cause the encapsulated drug to leak.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new betulinic acid–peptide conjugates and in vivo and in silico studies of the influence of peptide moieties on the triterpenoid core activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Preparation and characterization of betulin nanoparticles for oral hypoglycemic drug by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Preparation of amino acid conjugates of betulinic acid with activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betulinic Acid Glycosides: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Production of a new triterpenoid disaccharide saponin from sequential glycosylation of ganoderic acid A by 2 Bacillus glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 24. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 28-O-Imidazolyl-azepano-betulin
Welcome to the technical support center for the synthesis of 28-O-Imidazolyl-azepano-betulin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that begins with the readily available natural product, betulin. The core strategy involves two key transformations: first, the construction of the A-azepano ring at the C-2/C-3 position of the betulin backbone, and second, the functionalization of the C-28 primary hydroxyl group with an imidazolyl moiety. A plausible synthetic route is outlined below.
Q2: What are the most critical steps affecting the overall yield?
A2: The two most critical steps that significantly impact the overall yield are the formation of the A-azepano ring and the final acylation with the imidazole group. Inefficient ring expansion can lead to a mixture of products that are difficult to separate. The acylation step can be hampered by the low nucleophilicity of the C-28 hydroxyl group and potential side reactions. Careful optimization of reaction conditions, including reagents, solvents, and temperature, is crucial for these steps.
Q3: Are there any common solubility issues with the intermediates or the final product?
A3: Yes, betulin and many of its derivatives, including the A-azepano intermediates, are known for their high lipophilicity and poor solubility in common organic solvents at room temperature.[1][2] It is often necessary to use solvent mixtures or to heat the reaction mixtures to achieve dissolution.[1] Purification by column chromatography can also be challenging due to this limited solubility.
Q4: What are the recommended purification techniques for the intermediates and the final product?
A4: Column chromatography on silica gel is the most common method for purifying betulin derivatives.[3][4][5][6] The choice of eluent system is critical and typically involves mixtures of non-polar solvents like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol to achieve good separation. Recrystallization can also be an effective purification method for some crystalline intermediates.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, based on a proposed synthetic pathway.
Proposed Synthetic Pathway:
A plausible synthetic pathway involves the following key steps:
-
Protection of the C-28 hydroxyl group of betulin.
-
Oxidation of the C-3 hydroxyl group to a ketone.
-
Beckmann rearrangement of the corresponding oxime to form the A-azepano lactam.
-
Reduction of the lactam to the A-azepano amine.
-
Deprotection of the C-28 hydroxyl group .
-
Acylation of the C-28 hydroxyl group with an activated imidazole derivative.
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield in C-28 Protection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction: Significant amount of starting material (betulin) remains. | 1. Insufficient reagent: Molar equivalent of the protecting group reagent is too low. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Increase the molar equivalents of the protecting group reagent (e.g., acetic anhydride, silyl chloride) to 1.1-1.5 equivalents. 2. Extend the reaction time and monitor progress by TLC. 3. If applicable, gently heat the reaction mixture. |
| Formation of di-protected product: 3,28-di-O-protected betulin is observed as a major byproduct. | 1. Excessive protecting group reagent. 2. Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | 1. Use close to a 1:1 molar ratio of protecting group reagent to betulin.[7] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficult purification: Product and starting material are hard to separate. | Similar polarity of the mono-protected product and betulin. | Use a carefully optimized gradient elution in column chromatography. A common eluent system is a gradient of ethyl acetate in hexane. |
Issue 2: Inefficient Beckmann Rearrangement for A-Azepano Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of oxime to lactam. | 1. Weak acidic catalyst. 2. Low reaction temperature. 3. Steric hindrance. | 1. Use a stronger acid catalyst such as p-toluenesulfonyl chloride in pyridine or thionyl chloride. 2. Increase the reaction temperature, carefully monitoring for decomposition. 3. Consider alternative rearrangement conditions reported in the literature for sterically hindered ketones. |
| Formation of multiple side products. | 1. Beckmann fragmentation: Unwanted cleavage of the C-C bond adjacent to the oxime. 2. Decomposition of starting material or product under harsh acidic conditions. | 1. Use milder rearrangement conditions, for example, silica gel-supported catalysts. 2. Carefully control the reaction temperature and time. Neutralize the reaction mixture promptly upon completion. |
Caption: Troubleshooting logic for low yield in Beckmann rearrangement.
Issue 3: Poor Yield in the Final C-28 Imidazolyl Acylation Step
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | 1. Poor activation of the imidazole carboxylate. 2. Low reactivity of the C-28 hydroxyl group. 3. Steric hindrance from the A-azepano ring. | 1. Use a highly reactive acylating agent, such as 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, or use an imidazolyl acyl chloride.[8][9][10] 2. Add a catalyst such as 4-dimethylaminopyridine (DMAP).[4] 3. Increase the reaction temperature and/or reaction time. |
| Decomposition of the starting material. | Harsh reaction conditions (e.g., high temperature, strong base). | Use milder coupling reagents and conditions. For example, DCC/DMAP at 0 °C to room temperature.[4] |
| Product is difficult to purify from unreacted starting material and reagents. | Similar polarity of product and starting material. Water-soluble byproducts from coupling reagents. | 1. Optimize the chromatographic separation conditions. 2. Perform an aqueous workup to remove water-soluble impurities before chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 28-O-Acetyl-betulin
This protocol is adapted from procedures for selective acetylation of betulin.[3]
-
Dissolve betulin (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 28-O-acetyl-betulin.
Protocol 2: Synthesis of A-azepano-betulinic aldehyde
This protocol is based on the oxidation of a C-28 hydroxyl group.[11]
-
To a solution of A-azepano-betulin (1.0 eq) in dry dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Protocol 3: N-Acylation of A-azepano-betulin with Imidazole
This procedure is conceptualized based on the acylation of triterpenoid acids.[11]
-
In a flame-dried flask under an inert atmosphere, dissolve 1H-imidazole-1-carboxylic acid (or a suitable activated derivative) (1.5 eq) in anhydrous dichloromethane.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of A-azepano-betulin (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
Table 1: Comparison of Reported Yields for C-28 Functionalization of Betulin Derivatives
| Product | Reagents and Conditions | Yield (%) | Reference |
| 3,28-Di-O-acylated betulin derivatives | Betulin, appropriate anhydride | Not specified | [12] |
| 28-O-propynoylbetulin | Betulin, propiolic acid, DCC, DMAP | 52 | [7] (from supplementary info of a related paper) |
| 28-indolyl derivatives | Betulin, 3-indoleacetic acid, DCC, DMAP | 52-58 | [4] |
| 3,28-O,O'-di(chloroacetyl)betulin | Betulin, chloroacetic chloride, DIPEA, DMAP | 95 | [13] |
| 3-O-acetyl-betulinicaldehyde | 3-O-acetyl-betulin, PCC | 80 | [5] |
| 3β,28-Dicaproyl-lup-20(29)-ene | Betulin, caproic acid chloride, pyridine | 78.3 | [14] |
| 3β,28-Diacetoxy-lup-20(29)-ene | Betulin, acetic anhydride, pyridine | 80.1 | [14] |
Note: The yields are highly dependent on the specific substrate and reaction conditions. This table provides a general reference for expected efficiencies in similar transformations.
References
- 1. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 7. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin [mdpi.com]
- 8. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 9. Ester synthesis by acylation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and solubility comparison of 3,28-Di-O-acylated betulin derivatives [j.bjfu.edu.cn]
- 13. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability challenges of betulin compounds in solution
Welcome to the technical support center for researchers working with betulin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my betulin compound precipitating out of my aqueous buffer?
A1: Betulin and many of its derivatives are highly hydrophobic and have very low solubility in water.[1][2][3] Precipitation is a common issue when aqueous buffers are used. For maximum solubility in aqueous buffers, it is recommended to first dissolve the betulin compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4] Be aware that even with this method, the final concentration in the aqueous buffer will be limited, and storing the aqueous solution for more than a day is not recommended.[4]
Q2: I'm observing a loss of my betulin compound over time in solution. What could be the cause?
A2: Betulin and its derivatives can be susceptible to degradation over time, influenced by factors such as:
-
Autoxidation: Betulin can undergo autoxidation, especially in the presence of oxygen and certain metal ions.[5] This process can lead to the formation of various oxidation products, including hydroperoxides and dicarboxylic acids.[5]
-
Photooxidation: Exposure to light can also promote the degradation of betulin compounds.[5] It is advisable to protect your solutions from light by using amber vials or by working in a dark environment.
-
pH: The pH of the solution can influence the stability of certain betulin derivatives, particularly those with ionizable groups.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[1] Betulin and its disulfate sodium salt are thermally stable up to 240°C and 220°C, respectively.[1]
Q3: Which solvents are best for dissolving and storing betulin compounds?
A3: The choice of solvent is critical for maintaining the stability of betulin compounds.
-
Organic Solvents: Betulin is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4][6] It is also soluble in boiling alcohols, ether, chloroform, benzene, pyridine, and tetrahydrofuran.[6] The solubility in various organic solvents often increases with temperature.[7][8] For instance, the solubility of betulin in acetone is significantly higher at 35.2°C compared to 15.2°C.[6][7]
-
Aqueous Solutions: As mentioned, direct dissolution in water is challenging.[6] To improve aqueous solubility, chemical modifications like sulfation or complexation with cyclodextrins are often employed.[1][2]
Q4: How can I improve the solubility and stability of my betulin derivative for in vivo experiments?
A4: For in vivo studies, overcoming the poor water solubility and stability of betulin is crucial. Several strategies can be employed:
-
Formulation with carriers: Betulin can be dissolved in ethanol and then mixed with acylglycerols like olive oil or lard, followed by ethanol evaporation.[9][10][11][12] This method creates a stable suspension suitable for oral administration.
-
Nanoparticle formulations: Encapsulating betulin or its derivatives in nanoparticles (e.g., PLGA nanoparticles) can enhance solubility, prolong half-life, and improve bioavailability.[13]
-
Chemical modification: Synthesizing more hydrophilic derivatives, such as betulin phosphates or by introducing polyethylene glycol (PEG) chains, can significantly improve water solubility and stability.[2][14]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of the compound in cell culture media. | Microscopically inspect your cell culture wells for any signs of precipitation after adding the betulin compound. Prepare a high-concentration stock solution in DMSO and add it to the media with vigorous mixing to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Degradation of the compound during incubation. | Prepare fresh solutions for each experiment. Protect your stock solutions and plates from light. Consider performing a time-course experiment to assess the stability of your compound under your specific assay conditions. |
| Adsorption to plasticware. | Betulin's hydrophobic nature can lead to its adsorption onto plastic surfaces. Consider using low-adhesion microplates or glass-coated plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
Issue 2: Poor recovery of the compound during extraction from biological matrices.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the matrix. | Optimize your extraction solvent. A mixture of polar and non-polar solvents may be necessary. Ensure thorough homogenization of the tissue or sample.[12] |
| Degradation during sample processing. | Keep samples on ice throughout the extraction process. Add antioxidants (e.g., BHT) to the extraction solvent to prevent oxidative degradation. Process samples as quickly as possible. |
| Use of an inappropriate internal standard. | Select an internal standard with similar chemical properties to your betulin compound to account for extraction variability. Lupeol is often used as an internal standard for betulin analysis.[12] |
Experimental Protocols
Protocol 1: Preparation of a Betulin Stock Solution for In Vitro Assays
-
Objective: To prepare a stable, high-concentration stock solution of betulin for use in cell-based and other in vitro experiments.
-
Materials:
-
Betulin (high purity, >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of betulin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the betulin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C in the dark.
-
-
Notes:
-
For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Before use, thaw the stock solution at room temperature and vortex briefly.
-
Protocol 2: Stability Assessment of a Betulin Derivative in Solution using RP-HPLC
-
Objective: To determine the stability of a betulin derivative in a specific solvent or buffer over time.
-
Materials:
-
Betulin derivative
-
Solvent or buffer of interest
-
Reverse-phase C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
UV detector
-
-
Procedure:
-
Prepare a solution of the betulin derivative in the solvent/buffer of interest at a known concentration.
-
Divide the solution into several aliquots in amber vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot onto the RP-HPLC system.
-
Use a mobile phase gradient of acetonitrile and water to separate the parent compound from any degradation products. A common mobile phase for betulin analysis is acetonitrile:water (86:14 v/v).[15]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm for betulin).[15]
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
-
Notes:
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
This method can be adapted to study the effects of pH, temperature, and light on stability.
-
Visualizations
Caption: Experimental workflow for preparing and testing betulin compounds in solution.
Caption: Proposed signaling pathway for betulinic acid-induced apoptosis via inhibition of deubiquitinases.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel polymeric derivatives of betulin with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 9. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Betulin and PEG Based Polyanhydrides for Use in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of betulin and betulinic acid in white birch bark using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Triterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic triterpenoids?
A1: The primary purification techniques for synthetic triterpenoids are column chromatography (including flash chromatography), High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the polarity of the triterpenoid, and the nature of the impurities.[1]
Q2: My synthetic triterpenoid is one of a mixture of very similar isomers. What is the best way to separate them?
A2: Separating structurally similar triterpenoid isomers, such as oleanolic acid and ursolic acid, can be challenging due to their similar chemical properties.[2] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often the most effective method for resolving these types of mixtures.[3] Specialized techniques like pH-zone-refining countercurrent chromatography have also proven effective for preparative separation of acidic triterpenoids.
Q3: I am observing a low yield after purification. What are the common causes?
A3: Low recovery of your synthetic triterpenoid can stem from several factors throughout the purification process. Common causes include the compound's instability on the silica gel used in column chromatography, leading to degradation.[4][5] Other factors can be the use of an inappropriate solvent system, causing the compound to elute too quickly or not at all, or issues with the workup procedure where the product may be lost.[4][5] It is also possible that the compound is volatile and has evaporated during solvent removal.[4]
Q4: What are common sources of impurities in synthetic triterpenoid preparations?
A4: Impurities can be introduced at various stages of the synthesis and purification process. They can be categorized as organic impurities (e.g., unreacted starting materials, intermediates, by-products, and degradation products), inorganic impurities (e.g., reagents, catalysts, and heavy metals), and residual solvents.[6][7] Impurities can also arise from the formulation process itself or from the degradation of the active pharmaceutical ingredient (API) over time.[7]
Troubleshooting Guides
Issue 1: Low or No Recovery of Triterpenoid from Column Chromatography
Symptoms:
-
The desired compound is not observed in the collected fractions after column chromatography.
-
The total recovered mass of all fractions is significantly lower than the starting material mass.
Possible Causes and Solutions:
| Cause | Solution |
| Compound is too polar and stuck on the column | Elute the column with a more polar solvent system (e.g., increase the percentage of methanol or ethyl acetate). If the compound is still retained, consider using a different stationary phase like alumina or reversed-phase silica.[5] |
| Compound is very nonpolar and eluted with the solvent front | Re-run the column with a less polar solvent system (e.g., increase the percentage of hexane). Always collect the first few fractions, even if they appear empty by TLC, and concentrate them to check for your compound.[5] |
| Compound degraded on the silica gel | Test the stability of your compound on a TLC plate before running a column.[5] If it is unstable, you can deactivate the silica gel by adding a small amount of triethylamine (for acid-sensitive compounds) or formic acid (for base-sensitive compounds) to the eluent.[4] Alternatively, use a less acidic stationary phase like alumina. |
| Insufficient elution volume | Continue eluting the column with the chosen solvent system for a longer duration to ensure all compounds have had a chance to elute. |
| Sample precipitation at the top of the column | This can happen if the sample is not fully dissolved in the loading solvent or if the loading solvent is too different from the mobile phase. Ensure complete dissolution and consider dry loading the sample onto the silica gel.[8] |
Issue 2: Poor Separation of Triterpenoid from Impurities
Symptoms:
-
TLC analysis of column fractions shows co-elution of the desired compound and impurities.
-
HPLC chromatogram shows overlapping peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent system | Optimize the solvent system using TLC. A good separation on TLC will generally translate to a good separation on the column. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water.[3] Adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) or a base can improve peak shape and resolution. |
| Column overloading | Using too much sample for the amount of stationary phase will lead to poor separation. As a general rule, for flash chromatography, use a silica-to-sample ratio of at least 50:1. |
| Column packed improperly | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly and without air bubbles.[8] |
| Structurally very similar impurities | If impurities have very similar polarity to your compound, a single purification method may not be sufficient. Consider a multi-step purification strategy, for example, column chromatography followed by preparative HPLC or recrystallization. |
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The compound does not crystallize upon cooling.
-
The compound "oils out" instead of forming crystals.
-
The resulting crystals are not pure.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent | The ideal solvent should dissolve the triterpenoid well at high temperatures but poorly at room temperature.[9] Perform small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for triterpenoids include ethanol, methanol, acetone, and mixtures like hexane/ethyl acetate.[10] |
| Solution is not saturated | If too much solvent was added, the solution might not be saturated enough for crystals to form upon cooling. Evaporate some of the solvent to concentrate the solution.[11] |
| Cooling too rapidly | Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] |
| "Oiling out" | This occurs when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a solvent mixture. |
| Supersaturation | If no crystals form even in a saturated solution, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Impurities inhibiting crystallization | If the crude material is very impure, it may hinder crystal formation. Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your target triterpenoid an Rf value of approximately 0.2-0.3 on a silica gel TLC plate.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the triterpenoid sample in a suitable solvent, such as methanol or acetonitrile. The sample should be filtered through a 0.45 µm filter before injection to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid). Degas the solvents to prevent bubble formation in the system.
-
Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with the initial mobile phase composition for a sufficient time to ensure a stable baseline.
-
Injection and Elution: Inject the sample onto the column. Elute the compounds using a gradient of increasing organic solvent (Solvent B). A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution of compounds using a UV detector (triterpenoids often absorb at low wavelengths, ~210 nm) or an evaporative light scattering detector (ELSD).[12] Collect fractions corresponding to the peak of the desired triterpenoid.
-
Post-Purification: Combine the fractions containing the pure compound and remove the solvent, often by lyophilization (freeze-drying) if the mobile phase is volatile.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude triterpenoid and a few drops of a test solvent. If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude triterpenoid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities on the surface.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of synthetic triterpenoids.
Caption: Decision tree for troubleshooting low yield in column chromatography.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tautobiotech.com [tautobiotech.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aiperodisha.org [aiperodisha.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Ultimate Guide to Solvent Selection for Recrystallization Success [ftp.pink-ribbon.be]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of betulin derivatives
Welcome to the technical support center for researchers working with betulin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for betulin derivatives?
Off-target effects refer to the interactions of a drug or compound with proteins or pathways other than its intended therapeutic target. For betulin derivatives, which are explored for a wide range of biological activities including anticancer effects, off-target interactions can lead to undesired side effects, toxicity to healthy cells, and misinterpretation of experimental results.[1][2] A primary goal in developing these compounds is to maximize therapeutic efficacy while minimizing these adverse effects.[3]
Q2: What are the main reasons for the off-target effects and limited clinical application of some betulin derivatives?
The primary limitations for many parent compounds like betulin and betulinic acid are their poor water solubility, low bioavailability, and sometimes a lack of selectivity.[4][5] These physicochemical properties can lead to suboptimal effectiveness and hinder their clinical application.[4][6] Improving these characteristics is a key focus of current research.
Q3: What are the primary strategies to reduce the off-target effects of betulin derivatives?
There are two main strategic approaches to enhance specificity and reduce off-target effects:
-
Medicinal Chemistry & Structural Modification: This involves synthesizing new derivatives by modifying the core betulin structure. The goal is to improve pharmacological properties, enhance cytotoxic potency against target cells, and increase selectivity.[4][7]
-
Targeted Drug Delivery Systems: This strategy involves encapsulating the betulin derivative within a nanocarrier that is designed to specifically recognize and bind to receptors overexpressed on cancer cells. This ensures the compound is delivered preferentially to the target tissue, minimizing exposure to healthy cells.[3][5][6]
Troubleshooting Guides
Problem 1: My betulin derivative shows significant cytotoxicity against my non-cancerous (normal) control cell lines.
This indicates a lack of selectivity, a common challenge. Here are some steps to troubleshoot this issue:
-
Solution A: Structural Modification Consider synthesizing new derivatives with modifications at key positions of the triterpenoid scaffold. Research has shown that specific modifications can significantly enhance selectivity. For example, amide or ester modifications at the C-28 position have been shown to enhance anticancer potency, and the introduction of nitrogen heterocyclic moieties can improve both solubility and antiproliferative effects.[4][8]
-
Solution B: Implement a Targeted Delivery System If chemical modification is not feasible, or as a complementary approach, using a drug delivery system can dramatically improve selectivity. Systems like filomicelles or nanoparticles can be engineered with targeting ligands, such as folic acid, which bind to receptors (like FAR) that are overexpressed in many cancer cells.[3] This ensures the cytotoxic payload is released primarily at the tumor site.
Problem 2: I am unsure if the observed biological effect of my derivative is due to its intended target or an off-target interaction.
Distinguishing between on-target and off-target effects is crucial for mechanism-of-action studies.
-
Solution A: Computational Off-Target Prediction Before extensive lab work, use computational tools to predict potential off-target interactions. In silico approaches, like the Off-Target Safety Assessment (OTSA), use large databases of compound-protein interactions to predict a compound's primary and secondary pharmacological activities.[1][2] This can provide a list of potential off-target proteins to investigate experimentally.
-
Solution B: Experimental Off-Target Screening Use high-throughput experimental methods to screen your compound against panels of proteins.
-
Kinase Panels: If your intended target is a kinase, or if you suspect off-target kinase activity, screen the derivative against a broad panel of kinases.[9]
-
Proteome Arrays: These arrays allow for the screening of your compound against thousands of proteins simultaneously to identify unexpected binding partners.[10]
-
-
Solution C: Target Validation Experiments Confirm that the effect is mediated by the intended target. This can be done using techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target protein. If the biological effect of your derivative is diminished in cells lacking the target protein, it provides strong evidence for on-target activity.
Problem 3: My experimental results are inconsistent, likely due to the poor solubility and bioavailability of my betulin derivative.
Poor solubility is a well-documented issue with betulin and many of its derivatives, hindering their therapeutic potential.[5][11]
-
Solution A: Formulation with Nanocarriers Incorporate the derivative into nano-sized drug delivery systems. A variety of nanocarriers have been successfully used to solubilize betulinic acid and other derivatives, including polymeric nanoparticles, liposomes, nanoemulsions, and cyclodextrin complexes.[5][6] This not only improves solubility but can also enhance stability and circulation time.
-
Solution B: Chemical Modification to Improve Solubility Synthesize derivatives with improved aqueous solubility. Introducing hydrophilic groups (e.g., carboxyl, amino, phosphate) or creating prodrugs like esters and amides can increase solubility and bioavailability.[12] For instance, creating amino acid esters of betulin has been shown to significantly increase water solubility.[13]
Data Presentation
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Betulinic Acid (BA) Derivatives
This table summarizes the enhanced and selective cytotoxicity of new betulinic acid derivatives (RS01, RS02, RS03) compared to the parent compound. The introduction of an imidazolyl moiety in RS01, for example, significantly improves its potency against cancer cell lines.
| Compound | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | Jurkat (T-cell Leukemia) |
| Betulinic Acid (BA) | 27.5 ± 2.1 | 15.2 ± 1.3 | 11.5 ± 0.9 |
| RS01 | 0.6 ± 0.05 | 2.5 ± 0.2 | 1.9 ± 0.1 |
| RS02 | 1.1 ± 0.09 | 3.1 ± 0.3 | 2.5 ± 0.2 |
| RS03 | 1.5 ± 0.1 | 4.2 ± 0.4 | 3.8 ± 0.3 |
Data adapted from Santos et al.[14]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of betulin derivatives on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the betulin derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This method determines the effect of a compound on cell cycle progression.
-
Cell Treatment: Culture cells in 6-well plates and treat with the betulin derivative at the desired concentration (e.g., its IC₅₀) for a specified time (e.g., 24 or 72 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing, and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Visualizations
Caption: Key strategies to mitigate off-target effects of betulin derivatives.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioresorbable filomicelles for targeted delivery of betulin derivative - In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization [mdpi.com]
- 5. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Azepano-Betulins and Related Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of orally administered azepano-betulins and other betulin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of azepano-betulins?
Azepano-betulins, like their parent compound betulin and its derivatives, are large, lipophilic molecules. Their poor aqueous solubility is a major obstacle to dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] This low solubility leads to low and variable oral bioavailability, limiting their therapeutic potential when administered orally.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of azepano-betulins?
Several formulation strategies have been successfully employed to improve the oral bioavailability of poorly soluble drugs, including betulin derivatives. These can be broadly categorized as:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates. Common nanoformulation approaches include:
-
Nanoparticles: Solid particles of the drug with a diameter in the nanometer range.
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
-
Micelles: Aggregates of surfactant molecules that can solubilize poorly soluble drugs in their hydrophobic core.
-
-
Solid Dispersions: The drug is dispersed in a solid, inert carrier, usually a polymer. This can lead to the drug being present in an amorphous (non-crystalline) state, which has higher solubility and faster dissolution than the crystalline form.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification facilitates drug dissolution and absorption.
Q3: Are there any chemical modification strategies to improve the bioavailability of betulin derivatives?
Yes, chemical modifications of the betulin scaffold have been explored to improve its physicochemical properties. For instance, introducing hydrophilic moieties or creating prodrugs can enhance aqueous solubility and permeability. While azepano-betulins are themselves modified derivatives, further structural alterations could be considered to optimize their pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low and Inconsistent Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor dissolution of the compound in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize or nano-size the compound to increase its surface area. 2. Formulation Enhancement: Formulate the azepano-betulin as a solid dispersion, nano-emulsion, or in a self-emulsifying drug delivery system (SEDDS). 3. Solubilizing Excipients: Include surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation. |
| First-pass metabolism in the gut wall and liver. | 1. Co-administration with Inhibitors: Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if known. 2. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation. |
| Efflux by transporters like P-glycoprotein (P-gp). | 1. P-gp Inhibitors: Co-administer the azepano-betulin with known P-gp inhibitors (e.g., verapamil, cyclosporine A) in preclinical models to assess the impact of efflux. 2. Formulation with Inhibitory Excipients: Some formulation excipients, such as certain surfactants, can inhibit P-gp. |
| Variability in food intake of experimental animals. | 1. Standardize Feeding Protocol: Ensure a consistent fasting period before dosing and a standardized diet throughout the study. 2. Food Effect Study: Conduct a formal food effect study to understand how food intake influences the absorption of your specific formulation. |
Issue 2: Difficulty in Quantifying Azepano-Betulin Concentrations in Plasma/Tissue Samples
| Potential Cause | Troubleshooting Steps |
| Low plasma concentrations due to poor absorption. | 1. Increase Dose (with caution): If toxicity is not a concern, a higher dose may lead to detectable plasma levels. 2. Use a More Sensitive Analytical Method: Employ a highly sensitive analytical technique such as LC-MS/MS. |
| Compound instability in biological matrices. | 1. Optimize Sample Handling: Collect and process samples on ice and add stabilizers if necessary. Store samples at -80°C immediately after collection. 2. Stability Studies: Conduct freeze-thaw and long-term stability studies of the analyte in the biological matrix. |
| Poor extraction recovery from the biological matrix. | 1. Optimize Extraction Method: Experiment with different protein precipitation solvents, liquid-liquid extraction conditions (pH, solvent), or solid-phase extraction cartridges. 2. Use an Internal Standard: A suitable internal standard is crucial for accurate quantification and to correct for variability in extraction and instrument response. |
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for betulinic acid with an enhanced formulation, illustrating the potential for improvement. Note that specific values for azepano-betulins are not yet widely published and will require experimental determination.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Free Drug) |
| Free Betulinic Acid | 146.87 ± 21.76 | 819.35 ± 81.96 | - |
| Spray-Dried Mucoadhesive Microparticles | 509.31 ± 39.87 | 5724.39 ± 453.67 | ~7 |
Data adapted from a study on betulinic acid in Sprague Dawley rats.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
-
Animal Model: Male Sprague Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the azepano-betulin formulation (e.g., suspension, solution in a vehicle, or encapsulated formulation).
-
Administer the formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the azepano-betulin in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a suitable polymeric carrier (e.g., PVP, HPMC, Soluplus®).
-
Dissolution:
-
Dissolve the azepano-betulin and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Ensure a homogenous solution is formed. The ratio of drug to carrier should be optimized.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The temperature should be kept as low as possible to prevent degradation of the compound.
-
-
Drying:
-
Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques such as HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Visualizations
Caption: Workflow for an in vivo oral bioavailability study.
Caption: Key pathways influencing oral drug absorption.
References
- 1. Advances and challenges in betulinic acid therapeutics and delivery systems for breast cancer prevention and treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances and challenges in betulinic acid therapeutics and delivery systems for breast cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Novel Betulin Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel betulin analogues to overcome drug resistance. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My novel betulin analogue shows poor solubility in aqueous solutions. How can I improve its delivery for in vitro assays?
A1: Poor aqueous solubility is a common challenge with betulin and its derivatives.[1][2] Here are a few approaches to address this:
-
Use of a suitable carrier: Dissolving the betulin analogue in a small amount of a biocompatible solvent like DMSO is a standard method. It is crucial to maintain a final DMSO concentration that is non-toxic to your cell lines, typically below 0.5%.
-
Formulation with acylglycerols: For in vivo experiments, a promising method involves dissolving the betulin analogue in hot ethanol and then mixing it with warm acylglycerols like olive oil or lard, followed by ethanol evaporation.[3][4][5][6][7]
-
Nanoformulations: Encapsulating the betulin analogue in nano-sized drug delivery systems such as polymeric nanoparticles, liposomes, or nanoemulsions can significantly improve solubility and bioavailability.[2]
Q2: I am not observing the expected cytotoxic effects of my betulin analogue on drug-resistant cancer cell lines. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Incorrect dosage: Ensure you are using a concentration range that has been reported to be effective for similar compounds. IC50 values for active betulin derivatives can range from the low micromolar to nanomolar concentrations.
-
Cell line specific resistance mechanisms: The drug resistance mechanism of your chosen cell line might not be susceptible to the mechanism of action of your specific betulin analogue. For instance, if your compound primarily targets P-glycoprotein (P-gp) and the cell line's resistance is due to another efflux pump or a different mechanism, the effect might be minimal.[8][9][10]
-
Compound stability: Betulin analogues can be sensitive to storage conditions. Ensure your compound is stored correctly and has not degraded. High-purity betulin has been shown to be very stable even under fluctuating storage conditions.[4][5][6]
-
Experimental setup: Review your experimental protocol for any potential errors in cell seeding density, incubation time, or reagent concentrations.
Q3: How can I determine if my betulin analogue is overcoming drug resistance by inhibiting P-glycoprotein (P-gp)?
A3: Several assays can be employed to assess P-gp inhibition:
-
Rhodamine 123 efflux assay: P-gp actively transports the fluorescent dye rhodamine 123 out of the cells. A potent P-gp inhibitor will block this efflux, leading to increased intracellular fluorescence.[9]
-
Doxorubicin accumulation assay: Similar to the rhodamine 123 assay, you can measure the intracellular accumulation of doxorubicin, another P-gp substrate, in the presence and absence of your betulin analogue.[9]
-
MDR1 shift assay: This assay can provide insights into the interaction between your compound and P-gp.[8]
-
Molecular docking studies: In silico molecular docking can predict the binding affinity and interaction mode of your betulin analogue with P-gp.[8]
Q4: What are the common mechanisms by which betulin analogues induce cell death in resistant cancer cells?
A4: Betulin and its derivatives have been shown to induce apoptosis through the mitochondrial pathway.[11][12] This often involves:
-
Activation of caspases: Sequential activation of caspase-9 and caspase-3/7.[12]
-
Cleavage of PARP (Poly(ADP-ribose) Polymerase). [12]
-
Regulation of Bcl-2 family proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.[13][14]
Some analogues may also induce cell cycle arrest, typically at the G1 or G2/M phase.[13][14][15][16][17]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across replicate experiments. | 1. Cell passage number variability. 2. Inconsistent compound concentration in serial dilutions. 3. Variation in cell seeding density. 4. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh serial dilutions for each experiment and ensure thorough mixing. 3. Optimize and standardize cell seeding density. 4. Regularly check cell cultures for any signs of contamination. |
| High background noise in fluorescence-based assays (e.g., Rhodamine 123 efflux). | 1. Autofluorescence of the betulin analogue. 2. Insufficient washing steps. 3. Suboptimal dye concentration. | 1. Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the experimental values. 2. Ensure adequate and consistent washing of cells to remove extracellular dye. 3. Titrate the fluorescent dye to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Difficulty in detecting apoptosis induction. | 1. Inappropriate time point for analysis. 2. Insufficient concentration of the betulin analogue. 3. Use of a single, insensitive apoptosis assay. | 1. Perform a time-course experiment to identify the optimal time for detecting apoptosis. 2. Test a range of concentrations around the predetermined IC50 value. 3. Use a combination of apoptosis assays, such as Annexin V/PI staining, caspase activity assays, and western blotting for apoptosis-related proteins.[12] |
| Poor reproducibility of in vivo study results. | 1. Inconsistent formulation and administration of the betulin analogue. 2. Variability in animal models. 3. Lack of a standardized method for determining betulin levels in tissues. | 1. Utilize a standardized protocol for preparing and administering the compound, such as the ethanol-acylglycerol method.[3][4][5][6][7] 2. Use age- and weight-matched animals from a reputable supplier. 3. Employ a validated analytical method, like GC-MS, for quantifying betulin levels in tissues and blood.[3][4] |
Quantitative Data Summary
Table 1: Cytotoxic Activity of Novel Betulin Analogues against Drug-Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Betulinic Acid | Paclitaxel-resistant H460 (Lung) | - | 50 | [13] |
| Compound 16 (C-30 analogue) | A549 (Lung) | - | 7.43 | [17] |
| Compound 16 (C-30 analogue) | MCF-7 (Breast) | - | 9.1 | [17] |
| Compound 16 (C-30 analogue) | PC3 (Prostate) | - | 9.64 | [17] |
| Compound 6g | K562/Dox (Leukemia) | P-gp overexpression | 0.024 (to restore Dox sensitivity) | [9][10] |
| Compound 6i | K562/Dox (Leukemia) | P-gp overexpression | 0.19 (to restore Dox sensitivity) | [9][10] |
| 23-Hydroxybetulinic acid | MCF-7/ADR (Breast) | P-gp overexpression | Increased cytotoxicity of Adriamycin |
Table 2: Efficacy of Betulin Analogues in P-gp Inhibition Assays
| Compound | Assay | Cell Line | Effect | Concentration | Reference |
| Compound 6g | Rhodamine 123 Efflux Inhibition | K562/Dox | Inhibition of efflux | 0.19 µM | [9][10] |
| Compound 6i | Rhodamine 123 Efflux Inhibition | K562/Dox | Inhibition of efflux | 0.39 µM | [9][10] |
| Compound 6g | Doxorubicin Accumulation | K562/Dox | Increased intracellular accumulation | 0.098 µM | [9][10] |
| Compound 6i | Doxorubicin Accumulation | K562/Dox | Increased intracellular accumulation | 0.098 µM | [9][10] |
| 23-Hydroxybetulinic acid | Adriamycin/Vincristine Accumulation | MCF-7/ADR | Increased intracellular accumulation | 0.2–20 µM | [8] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Inhibition
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/Dox) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test betulin analogue for 1 hour at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and untreated cells as a negative control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1 hour at 37°C in the dark.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm). Increased fluorescence in the presence of the betulin analogue indicates inhibition of P-gp-mediated efflux.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat the cancer cells with the betulin analogue at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated cells as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vivo Administration of Betulin Analogues
-
Formulation Preparation: Dissolve the betulin analogue in hot ethanol (>60°C). Mix this solution with a warm carrier such as olive oil or food-grade lard. Heat the mixture with stirring until the ethanol completely evaporates.[3][4][5][6][7]
-
Administration: For oral administration, the betulin-enriched carrier can be mixed with the animal's standard diet or administered by gavage.[3]
-
Dosage: The dosage will depend on the specific compound and animal model. A previously reported dose for betulin is 5 µg per 1 g of body weight.[3]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development of novel betulin analogues to overcome drug resistance.
Caption: Mitochondrial pathway of apoptosis induced by novel betulin analogues in cancer cells.
Caption: Mechanism of P-glycoprotein inhibition by novel betulin analogues to reverse multidrug resistance.
References
- 1. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Promising Protocol for In Vivo Experiments with Betulin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Promising Protocol for In Vivo Experiments with Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising protocol for in vivo experiments with betulin | bioRxiv [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Involvement of P-gp on Reversing Multidrug Resistance Effects of 23-Hydroxybetulinic Acid on Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid exerts potent antitumor effects on paclitaxel-resistant human lung carcinoma cells (H460) via G2/M phase cell cycle arrest and induction of mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synthesis-and-anticancer-activity-of-indole-functionalized-derivatives-of-betulin - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. C-30 analogues of betulinic acid as potent cytotoxic agents: design, synthesis, biological evaluation and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of reaction conditions for C-28 functionalization of betulin
Welcome to the technical support center for the refinement of reaction conditions for the C-28 functionalization of betulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of betulin at the C-28 position.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of the C-28 hydroxyl group of betulin?
The primary challenge in the selective functionalization of betulin's C-28 position lies in the presence of multiple reactive centers within the molecule. These include the primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and an isopropenyl group at C-19.[1] The primary hydroxyl group at C-28 is generally more reactive towards esterification than the secondary hydroxyl group at C-3.[2] However, oxidation reactions can be less selective, often requiring a protection strategy for the C-3 hydroxyl group to achieve desired outcomes at C-28.
Q2: How can I selectively oxidize the C-28 hydroxyl group of betulin to an aldehyde or a carboxylic acid?
Selective oxidation of the C-28 hydroxyl group can be achieved through several methods:
-
To Betulonic Aldehyde: Using pyridinium chlorochromate (PCC) as the oxidizing agent in dry dichloromethane can selectively oxidize the C-28 hydroxyl to an aldehyde.[3] Another method involves using K2Cr2O7–H2SO4 with a silica gel support, which has been shown to yield betulonic aldehyde with 100% selectivity within 30 minutes.[1]
-
To Betulinic Acid/Betulonic Acid: Oxidation of betulin with Jones' reagent (CrO3/H2SO4/acetone) can produce betulonic acid, though yields may be moderate and purification challenging.[1] A more effective method involves the use of K2Cr2O7–H2SO4 in aqueous acetone in the presence of Al³⁺ ions, which can lead to yields of 93%–98% of betulonic acid.[1] The oxidation on an alumina support has been reported to lead to a single product, betulonic acid, in quantitative yield.[1][4][5]
Q3: What are suitable protecting groups for the C-3 hydroxyl group during C-28 functionalization?
To prevent unwanted reactions at the C-3 position, the hydroxyl group can be protected. A common strategy is acetylation using acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in pyridine.[2][3] This forms 3,28-O,O-diacetylbetulin, from which the more reactive C-28 acetyl group can be selectively cleaved, for instance, using titanium isopropoxide, to yield 3-O-acetylbetulin.[3] Another protecting group that has been used is the triphenylmethyl (trityl) group.[2]
Q4: For C-28 esterification, what are the recommended coupling agents and conditions?
Esterification at the C-28 position can be readily achieved. For reactions with carboxylic acids, a common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an appropriate solvent like dichloromethane (DCM) or a mixture of DCM and tetrahydrofuran (THF).[6] For reactions with acid anhydrides, DMAP is often used as a catalyst.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of C-28 oxidized product (aldehyde or acid) | 1. Incomplete reaction. 2. Over-oxidation or side reactions at other functional groups. 3. Ineffective oxidant. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress using TLC. 2. If oxidizing to the aldehyde, use a milder oxidant like PCC. For the acid, consider using supported reagents like Cr(VI) on alumina to improve selectivity.[1] Ensure the C-3 hydroxyl is protected if necessary. 3. Check the quality and activity of the oxidizing agent. |
| Formation of multiple products in C-28 esterification | 1. Reaction at the C-3 hydroxyl group. 2. Incomplete reaction leading to a mix of starting material and product. | 1. Protect the C-3 hydroxyl group prior to esterification. Acetylation is a common and effective method.[2] 2. Increase the molar equivalents of the acylating agent and catalyst. Ensure anhydrous reaction conditions. |
| Difficulty in removing the C-3 protecting group after C-28 functionalization | 1. The protecting group is too stable under the deprotection conditions. 2. The desired C-28 functional group is sensitive to the deprotection conditions. | 1. For an acetyl group, selective basic hydrolysis can be employed.[2] For a trityl group, refluxing with pyridinium p-toluenesulfonate (PPTS) can be effective.[2] 2. Choose a protecting group that can be removed under mild conditions that do not affect your C-28 modification. |
| Poor solubility of betulin or its derivatives in the reaction solvent | Betulin and some of its derivatives have limited solubility in many common organic solvents.[8][9] | Use solvent systems known to be effective for betulin chemistry, such as pyridine, tetrahydrofuran (THF), or mixtures including dichloromethane (DCM).[2][10] Gentle heating may improve solubility, but monitor for potential side reactions. |
Experimental Protocols
Selective Oxidation of Betulin to Betulonic Aldehyde[3]
-
Protection of Hydroxyl Groups: To a solution of betulin (1 equivalent) in pyridine, add acetic anhydride (excess) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 hours. After completion, pour the reaction mixture into ice water and extract with an organic solvent. Purify the crude product to obtain 3,28-O,O-diacetylbetulin.
-
Selective Deprotection at C-28: React the diacetylated betulin with titanium isopropoxide in dry isopropyl alcohol at 85°C for 5 hours. This selectively removes the acetyl group at the C-28 position to yield 3-O-acetylbetulin.
-
Oxidation to Aldehyde: Dissolve the 3-O-acetylbetulin in dry dichloromethane (CH₂Cl₂) and add pyridinium chlorochromate (PCC). Stir the mixture at 35°C for 1 hour. Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel and concentrate the filtrate to obtain the C-28 aldehyde.
-
Deprotection at C-3: React the aldehyde from the previous step with sodium hydroxide in methanol at 80°C for 2 hours to remove the acetyl group at the C-3 position, yielding betulonic aldehyde.
C-28 Esterification of Betulin[6]
-
Reaction Setup: To a solution of betulin (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a 3:2 mixture of dichloromethane (DCM) and tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Addition of Coupling Agent: Cool the mixture to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction by TLC. Once complete, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain the desired C-28 ester.
Data Summary
Table 1: Conditions for Selective Oxidation of Betulin
| Product | Oxidizing Agent | Support/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Betulonic Acid | K₂Cr₂O₇–H₂SO₄ | Al³⁺ ions | Aqueous Acetone | 15–25 | - | 93–98 | [1] |
| Betulonic Acid | Cr(VI) compounds | Alumina | Aqueous Acetone | RT | - | Quantitative | [1][5] |
| Betulonic Aldehyde | K₂Cr₂O₇–H₂SO₄ | Silica Gel | Aqueous Acetone | RT | 30 min | 100 | [1] |
| 3-oxo-lup-20(29)-en-28-al | Pyridinium Chlorochromate (PCC) | - | CH₂Cl₂ | 35 | 1 h | 80 (from 3-O-acetylbetulin) | [3] |
Table 2: Yields for C-28 Esterification of 3-O-Acetylbetulin with Dicarboxylic Acid Anhydrides[2]
| Dicarboxylic Acid Anhydride | Yield (%) |
| 3,3-Dimethylglutaric Anhydride | 68-86 |
| 2,2-Dimethylsuccinic Anhydride | 68-86 |
| Succinic Anhydride | 68-86 |
Visual Guides
Caption: General workflow for the C-28 functionalization of betulin involving a protection-functionalization-deprotection strategy.
Caption: Troubleshooting logic for low yields in the C-28 oxidation of betulin.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.abo.fi [research.abo.fi]
- 9. mdpi.com [mdpi.com]
- 10. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Betulin-Based Compounds
Welcome to the technical support center for the synthesis of betulin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining betulin and betulinic acid for scale-up?
A1: The most abundant and economically viable source of betulin is the outer bark of birch trees (Betula species), where it can constitute up to 25% of the dry weight.[1][2] Direct extraction of betulinic acid from most plant sources is not suitable for large-scale manufacturing due to its very low natural abundance.[3][4] Therefore, the most common industrial approach is the semi-synthesis of betulinic acid from its readily available precursor, betulin.[5][6]
Q2: What are the main challenges in the chemical conversion of betulin to betulinic acid on a larger scale?
A2: The primary challenge is the selective oxidation of the primary hydroxyl group at the C-28 position of betulin to a carboxylic acid, without affecting the secondary hydroxyl group at the C-3 position. Key issues include:
-
Use of Hazardous Reagents: Classic methods often employ chromium-based reagents like Jones reagent, which are toxic and environmentally problematic, posing challenges for waste disposal and regulatory compliance in large-scale production.[3][4]
-
Multi-Step Processes: Achieving selectivity often requires protection and deprotection steps for the C-3 hydroxyl group, increasing the number of synthetic steps, time, and cost.[4][5]
-
Purification: The final product is often contaminated with starting material (betulin), the intermediate aldehyde, and the C-3 oxidized product (betulonic acid), making purification difficult.[5]
-
Poor Solubility: Betulin and its derivatives exhibit poor solubility in many common solvents, which can complicate reaction conditions and purification processes.[1][7]
Q3: Are there greener or more efficient alternatives to traditional oxidation methods?
A3: Yes, research is ongoing to develop more sustainable methods. Promising alternatives include:
-
Electrochemical Oxidation: This method can selectively oxidize the C-28 hydroxyl group using mediators like TEMPO, avoiding the use of heavy metals.[4]
-
Biotransformation: Utilizing microorganisms or enzymes to convert betulin to betulinic acid is a green alternative. However, this approach is currently limited by low conversion efficiency for large-scale applications.[3][8]
-
Catalytic Oxidation: Methods using catalysts like palladium acetate with oxygen as the oxidant are being explored to create a more environmentally benign process.[3]
Q4: How can the poor solubility of betulin derivatives be managed during synthesis and for biological applications?
A4: Addressing the low aqueous solubility is a critical challenge.[1] Strategies include:
-
Derivatization: Modifying the betulin structure by adding phosphate groups or creating hemiesters (e.g., with succinic acid) can significantly improve solubility and bioavailability.[7][9]
-
Formulation Development: For final drug products, formulating the compounds into drug delivery systems like nanoparticles, liposomes, or micelles can overcome solubility issues.[10]
-
Solvent Selection: During synthesis, using higher-boiling point solvents or solvent mixtures can help, although this may complicate downstream processing.[11]
Troubleshooting Guides
Guide 1: Low Yield During Betulin Extraction from Birch Bark
Problem: You are experiencing lower-than-expected yields of betulin after extraction from birch bark at a larger scale.
Possible Causes & Solutions:
-
Inefficient Solvent System: The choice of solvent is critical for extraction efficiency. While various solvents can be used, alcohols are common. The use of solvent mixtures can sometimes improve yields.[11]
-
Suboptimal Extraction Parameters: Time, temperature, and the solid-to-solvent ratio must be optimized. Increasing temperature can enhance extraction but may also extract more impurities.
-
Inadequate Feedstock Preparation: The physical state of the birch bark affects extraction. It should be pre-dried to a low moisture content and crushed to a consistent particle size (e.g., 3–5 mm) to ensure efficient solvent penetration.[11]
Workflow: Troubleshooting Low Betulin Extraction Yield
Caption: A decision tree for troubleshooting low betulin extraction yields.
Table 1: Comparison of Betulin Extraction Conditions
| Solvent System | Solid/Solvent Ratio (w/v) | Temperature (°C) | Time (min) | Reported Yield (%) | Reference |
| 65% Ethanol | 1:25 | 30 | 30 | 92.67 | [12] |
| 95% Ethanol | 1:50 | 50 (Reflux) | 300 | High Purity Achieved | [13] |
| Ethanol | - | 82-84 | - | 88.2-98.3 (Purity) | [11] |
| Microwave (20-25% Alkali) | - | - | 9 | 15.55-18.25 | [11] |
Guide 2: Inefficient Conversion of Betulin to Betulinic Acid
Problem: The oxidation of betulin to betulinic acid is incomplete, resulting in a mixture of products and low yield of the desired acid.
Possible Causes & Solutions:
-
Side Reactions: The most common side reaction is the oxidation of the C-3 hydroxyl group, forming betulonic acid. Over-oxidation can also occur.
-
Reagent Stoichiometry and Quality: On a larger scale, ensuring proper stoichiometry and the activity of the oxidizing agent is crucial. For instance, Jones reagent must be freshly prepared.
-
Reaction Monitoring: Failure to adequately monitor the reaction can lead to premature quenching (incomplete reaction) or over-oxidation. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the disappearance of the starting material and the appearance of the product.
// Node styles start_material [fillcolor="#F1F3F4", fontcolor="#202124"]; process_step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; final_product [fillcolor="#34A853", fontcolor="#FFFFFF"]; qc_step [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Betulin [label="Betulin (Starting Material)", style=rounded, shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Step 1: C-28 Oxidation\n(e.g., Jones Reagent, TEMPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC1 [label="In-Process Control\n(TLC/HPLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetulonicAcid [label="Betulonic Acid (Intermediate)", style=rounded, shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Step 2: C-3 Reduction\n(e.g., NaBH4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC2 [label="In-Process Control\n(TLC/HPLC)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CrudeBA [label="Crude Betulinic Acid", style=rounded, shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Step 3: Purification\n(Recrystallization/Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetulinicAcid [label="Pure Betulinic Acid", style=rounded, shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Betulin -> Oxidation; Oxidation -> QC1; QC1 -> BetulonicAcid [label="Reaction Complete"]; BetulonicAcid -> Reduction; Reduction -> QC2; QC2 -> CrudeBA [label="Reaction Complete"]; CrudeBA -> Purification; Purification -> BetulinicAcid; }
References
- 1. researchgate.net [researchgate.net]
- 2. unravel-bbi.eu [unravel-bbi.eu]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]
- 7. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark [mdpi.com]
- 13. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]
Technical Support Center: Enhancing the Selectivity of Betulin Derivatives for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betulin derivatives. The information is designed to address specific experimental challenges and provide practical guidance for improving the selective targeting of cancer cells.
Frequently Asked Questions (FAQs)
Q1: My betulin derivative shows high cytotoxicity but poor selectivity between cancer and normal cells. What are the initial steps to troubleshoot this?
A1: Poor selectivity is a common challenge. Here’s a systematic approach to address it:
-
Re-evaluate the Structural Modifications: The selectivity of betulin derivatives is highly dependent on the modifications at the C-3, C-28, and C-19 positions.[1][2] Certain moieties, such as those that increase lipophilicity, may lead to generalized cytotoxicity. Consider introducing polar groups or specific targeting ligands.
-
Assess Compound Purity: Impurities from the synthesis process can contribute to non-specific toxicity. Ensure the final compound is of high purity using techniques like HPLC and NMR.
-
Review the In Vitro Assay Conditions:
-
Cell Line Authenticity: Verify the phenotype of your cancer and normal cell lines. Misidentified or contaminated cell lines can lead to misleading results.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to your compound, affecting its availability and activity.[3] Consider reducing the serum concentration or using serum-free media for a defined period during treatment.
-
Vehicle Control: The solvent used to dissolve the derivative (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.[4][5] Ensure your vehicle control concentration matches that in your experimental wells and is at a non-toxic level.
-
Q2: I am observing inconsistent IC50 values for the same betulin derivative across different experiments. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Stability and Solubility: Betulin and many of its derivatives have poor aqueous solubility.[6][7] This can lead to precipitation in the cell culture medium, resulting in variable effective concentrations.
-
Troubleshooting:
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Consider using formulation strategies such as co-solvents, or drug delivery systems like nanoparticles to improve solubility and stability.[8]
-
Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
-
-
Cell Culture Conditions:
-
Cell Density: The initial cell seeding density can significantly impact the calculated IC50 value. Ensure consistent cell numbers are plated for each experiment.
-
Cell Passage Number: The sensitivity of cell lines to cytotoxic agents can change with high passage numbers. Use cells within a defined passage range for all experiments.
-
-
Assay Variability: Ensure that incubation times and reagent concentrations for your cytotoxicity assay (e.g., MTT, SRB) are consistent.
Q3: How can I rationally design betulin derivatives with improved cancer cell selectivity?
A3: Rational design involves leveraging the known structure-activity relationships (SAR) of betulin derivatives. Key strategies include:
-
Modification at C-28 Position: Introduction of certain ester or amide moieties at the C-28 position has been shown to enhance anticancer activity.[1][9] For example, derivatives with amino acids or heterocyclic moieties can exhibit improved selectivity.[6][10]
-
Modification at C-3 Position: Modifications at the C-3 hydroxyl group can also modulate activity and selectivity.[2] For instance, introducing an indole group at this position has been shown to enhance activity against certain breast cancer cells.[6]
-
Introduction of Alkynyl Groups: The incorporation of alkynyl groups has been demonstrated to increase antiproliferative activity in several studies.[2][11]
-
Hybrid Molecules: Creating hybrid molecules by conjugating betulin with other known anticancer agents or targeting moieties can improve selectivity.
Troubleshooting Guides
Problem 1: Low Yield or Purity of a Synthesized Betulin Derivative
-
Symptom: The final product yield after synthesis and purification is consistently low, or analytical methods (NMR, HPLC) show significant impurities.
-
Possible Causes & Solutions:
-
Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.
-
Side Reactions: The hydroxyl groups at C-3 and C-28 have different reactivities. Protecting groups may be necessary to achieve selective modification.[2]
-
Purification Issues: Optimize the mobile phase for column chromatography to achieve better separation of the desired product from byproducts and starting materials.
-
Problem 2: Derivative Appears Inactive Against a Cancer Cell Line Known to be Sensitive to Betulin
-
Symptom: A newly synthesized derivative shows unexpectedly high IC50 values against a cancer cell line that is reported to be sensitive to the parent compound, betulin.
-
Possible Causes & Solutions:
-
Loss of a Key Pharmacophore: The modification may have altered or removed a functional group essential for its cytotoxic activity. Review the SAR literature for the specific cancer cell line.
-
Increased Efflux by Cancer Cells: The modification might make the derivative a substrate for multidrug resistance (MDR) transporters expressed by the cancer cells. Co-incubation with an MDR inhibitor (e.g., verapamil) can help diagnose this issue.
-
Poor Cellular Uptake: Changes in lipophilicity or size due to the modification may hinder the compound's ability to cross the cell membrane.
-
Data on Selectivity of Betulin Derivatives
The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
| Derivative Type | Cancer Cell Line | Normal Cell Line | IC50 (µM) - Cancer | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| Betulin | MV4-11 (Leukemia) | BALB/3T3 (Fibroblasts) | 18.16 | 31.79 | 1.75 | [1] |
| A549 (Lung) | BALB/3T3 (Fibroblasts) | 15.51 | 31.79 | 2.05 | [1] | |
| PC-3 (Prostate) | BALB/3T3 (Fibroblasts) | 32.46 | 31.79 | 0.98 | [1] | |
| MCF-7 (Breast) | BALB/3T3 (Fibroblasts) | 38.82 | 31.79 | 0.82 | [1] | |
| Morpholine Amides | A549 (Lung) | BALB/3T3 (Fibroblasts) | ~3-7 | ~20-25 | 3.1 - 7.4 | [1] |
| Propargylamine Derivatives | MV4-11 (Leukemia) | BALB/3T3 (Fibroblasts) | High Activity | High Activity | 0.1 - 0.7 | [1] |
| 3-carboxyacyl-28-alkynyloyl derivatives | MV4-11 (Leukemia) | MCF-10A (Mammary) | High Activity | Low Activity | up to 99 | [2] |
| PC-3 (Prostate) | MCF-10A (Mammary) | High Activity | Low Activity | up to 121 | [2] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from studies evaluating the cytotoxicity of betulin derivatives.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the betulin derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the derivative or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Caspase-3/7 Activity Assay for Apoptosis
This protocol outlines the general steps for measuring caspase activity, a hallmark of apoptosis.[1]
-
Cell Treatment: Seed and treat cells with the betulin derivative as described for the MTT assay.
-
Assay Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence readings to the number of cells or a parallel viability assay.
Visualizing Mechanisms and Workflows
Betulin-Induced Apoptosis Pathway
The diagram below illustrates a common pathway by which betulin derivatives induce apoptosis in cancer cells, often involving the mitochondrial (intrinsic) pathway and the activation of caspases.[1][13][14]
Caption: Simplified intrinsic apoptosis pathway induced by betulin derivatives.
Experimental Workflow for Screening Betulin Derivatives
This workflow outlines the sequential steps from synthesis to the evaluation of a novel betulin derivative for selective anticancer activity.
Caption: Workflow for synthesis and evaluation of betulin derivatives.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Betulin Derivatives with Nitrogen Heterocyclic Moiety—Synthesis and Anticancer Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity Analysis: 28-O-Imidazolyl-azepano-betulin and Betulinic Acid
A head-to-head comparison of the cytotoxic potential of the novel synthetic triterpenoid 28-O-Imidazolyl-azepano-betulin and the naturally occurring betulinic acid is not yet available in peer-reviewed literature. However, by examining the cytotoxic profiles of structurally related azepano-betulin derivatives and betulinic acid, we can infer the potential activity of this novel compound and guide future research.
This guide provides a comparative overview of the available cytotoxic data for betulinic acid and various azepano-betulin derivatives against a range of cancer cell lines. While direct data for this compound is not present, the information on related compounds suggests that modifications at the C-28 position and the introduction of an azepano moiety can significantly influence cytotoxic activity.
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activities (IC50 and GI50 values) for betulinic acid and several azepano-betulin derivatives. It is important to note that IC50 values represent the concentration at which 50% of cells are killed, while GI50 values indicate the concentration for 50% growth inhibition.
Table 1: Cytotoxicity of Betulinic Acid
| Cell Line | Cancer Type | IC50 (µM) |
| CL-1 | Canine Cancer | 23.50 |
| CLBL-1 | Canine Cancer | 18.2 |
| D-17 | Canine Cancer | 18.59 |
| EPG85-257P (drug-sensitive) | Human Gastric Carcinoma | 6.16 |
| EPG85-257RDB (drug-resistant) | Human Gastric Carcinoma | 2.01 |
| EPP85-181P (drug-sensitive) | Human Pancreatic Carcinoma | 7.96 |
| EPP85-181RDB (drug-resistant) | Human Pancreatic Carcinoma | 3.13 |
| A375 | Melanoma | 154 |
| MCF7 | Breast Adenocarcinoma | 112 |
Data sourced from multiple studies, which may account for variations in reported IC50 values for the same cell line due to different experimental conditions.[1][2][3]
Table 2: Cytotoxicity of Azepano-Betulin Derivatives
| Compound | Cell Line(s) | Cancer Type(s) | GI50 (µM) |
| A-azepano-28-amino-betulin | NCI-60 Panel | Leukemia, Colon, Non-Small Cell Lung, Breast | 1.16 - 2.27 |
| Azepano-betulinic amides | NCI-60 Panel | Colon (HCT-15), Ovarian (NCI/ADR-RES) | 0.57 - 14.30 |
GI50 values represent 50% growth inhibition and were determined against the NCI-60 cancer cell line panel.[4][5] Of note, A-azepano-lupane triterpenoids have been reported to be approximately 4-5 times more active than doxorubicin against colon cancer HCT-15 and ovarian cancer NCI/ADR-RES cell lines.[4]
Experimental Protocols
The following is a generalized experimental protocol for determining the cytotoxicity of triterpenoid compounds, based on methodologies reported in the literature.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and betulinic acid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared in the culture medium and added to the cells. Control wells receive the medium with the same concentration of the solvent.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and then stained with sulforhodamine B dye. After washing away the unbound dye, the protein-bound dye is solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical workflow for cytotoxicity comparison and a simplified signaling pathway often associated with betulinic acid-induced apoptosis.
Caption: Experimental workflow for comparing the cytotoxicity of two compounds.
Caption: Simplified mitochondrial pathway of apoptosis induced by betulinic acid.
Concluding Remarks
While a definitive comparison between this compound and betulinic acid awaits direct experimental evaluation, the existing data on related azepano-betulin derivatives suggest that this novel compound holds promise as a potent cytotoxic agent. The introduction of the azepano ring and modifications at the C-28 position have been shown to enhance the anti-cancer activity of the parent betulin structure. Further studies are warranted to elucidate the precise cytotoxic profile and mechanism of action of this compound against a comprehensive panel of cancer cell lines.
References
- 1. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of Azepano-Betulin Analogues as Potent Cytotoxic Agents: A Comparative Guide
This guide provides a comprehensive comparison of azepano-betulin analogues, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction
Betulin, a naturally occurring pentacyclic triterpene, and its derivatives have garnered significant attention in cancer research due to their wide range of pharmacological activities.[1][2][3][4] Modifications of the betulin scaffold have led to the development of numerous analogues with enhanced cytotoxic properties.[5][6][7][8] Among these, A-ring azepano-betulin derivatives, which incorporate a seven-membered nitrogen-containing ring, have emerged as a promising class of compounds with potent antitumor activity.[9][10] This guide focuses on the SAR studies of these azepano-betulin analogues, summarizing their cytotoxic effects against various cancer cell lines and detailing the experimental methodologies used for their synthesis and evaluation.
Quantitative Data Presentation: Cytotoxic Activity of Azepano-Betulin Analogues
The cytotoxic activity of various azepano-betulin analogues has been evaluated against a panel of human cancer cell lines. The data, presented as GI50 (50% growth inhibition) and EC50 (half-maximal effective concentration) values in micromolar (µM) concentrations, are summarized in the tables below.
Table 1: In Vitro Cytotoxic Activity (GI50, µM) of Azepano-Betulin Derivatives against the NCI-60 Cancer Cell Line Panel [10]
| Compound | Leukemia | Colon Cancer (HCT-15) | Ovarian Cancer (NCI/ADR-RES) | Non-Small Cell Lung Cancer | Breast Cancer |
| Azepano-betulinic amide | - | 4-5x more active than doxorubicin | 4-5x more active than doxorubicin | - | - |
| A-azepano-28-amino-betulin | 1.16 - 2.27 | 1.16 - 2.27 | - | 1.16 - 2.27 | 1.16 - 2.27 |
Note: A lower GI50 value indicates higher cytotoxic activity. The activity of azepano-betulinic amides was compared to doxorubicin.[10]
Table 2: In Vitro Cytotoxic Activity (EC50, µM) of Azepano-Triterpenoids against Various Human Cancer Cell Lines [9]
| Compound | FaDu (Human Pharynx Squamous Carcinoma) | A375 (Human Malignant Melanoma) | A2780 (Human Ovarian Carcinoma) | NIH 3T3 (Non-malignant Mouse Fibroblasts) |
| Azepanoallobetulinic acid amide (11) | 0.88 | - | - | - |
| Compound 2 | - | 7.92 | - | - |
| Compound 6 | - | - | 3.93 | 11.68 |
Note: A lower EC50 value indicates higher cytotoxic activity. Compound 11 was the most cytotoxic in this series but showed little selectivity. Compound 6 demonstrated some selectivity for cancer cells over non-malignant fibroblasts.[9]
Structure-Activity Relationship (SAR) Summary
The data reveals several key insights into the structure-activity relationship of azepano-betulin analogues:
-
The A-azepano Ring: The presence of the seven-membered azepano-ring in the triterpenoid core is crucial for cytotoxic activity.[9]
-
Modifications at C-28:
-
Mechanism of Action:
-
Azepano-betulinic cyclohexyl-amide has been shown to induce apoptosis in both tumor and normal cells, indicating a cytotoxic mechanism.[10]
-
In contrast, azepano-betulin appears to act via a cytostatic mechanism, triggering cell cycle arrest.[10]
-
The highly cytotoxic azepanoallobetulinic acid amide derivative 11 was found to induce apoptosis and late apoptosis.[9]
-
Experimental Protocols
The synthesis of A-ring azepano-triterpenoids is typically achieved through a multi-step process starting from the parent triterpenoid, such as betulin.[9][11]
-
Oxime Formation: The ketone group at the C-3 position of the triterpenoid is converted to an oxime.
-
Beckmann Rearrangement: The oxime undergoes a Beckmann-type rearrangement to form a lactam, expanding the A-ring.
-
Lactam Reduction: The resulting lactam is then reduced to yield the seven-membered azepano-ring.
The cytotoxic activity of the synthesized compounds is commonly determined using the Sulforhodamine B (SRB) assay.[9]
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically to determine cell viability.
-
Data Analysis: The GI50 or EC50 values are calculated from the dose-response curves.
Visualizations
Caption: General synthetic pathway for A-ring azepano-triterpenoids.
Caption: Key modifications and their impact on cytotoxic activity.
Caption: Workflow from synthesis to lead identification.
References
- 1. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 2. recent-updates-on-anticancer-activity-of-betulin-and-betulinic-acid-hybrids-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of cytotoxic activity of betulinines and their hydroxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, encapsulation and antitumor activity of new betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship study of novel cytotoxic carbamate and N-acylheterocyclic bearing derivatives of betulin and betulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Mechanisms of 28-O-Imidazolyl-azepano-betulin and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer mechanism of 28-O-Imidazolyl-azepano-betulin is limited in publicly available literature. This guide provides a comparative analysis based on published data for closely related A-azepano-betulin derivatives, which are expected to exhibit similar mechanisms of action. The information presented herein is intended for research and informational purposes only.
Introduction
Betulin and its derivatives have emerged as a promising class of natural product-based anticancer agents. Modifications to the betulin scaffold have led to the development of novel compounds with enhanced cytotoxic activity and improved pharmacological profiles. Among these, A-azepano-betulins, characterized by the fusion of an azepane ring to the A-ring of the triterpenoid core, have shown significant potential. This guide provides a comparative overview of the anticancer mechanism of A-azepano-betulin derivatives, as a proxy for this compound, against established chemotherapeutic drugs, doxorubicin and cisplatin.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of A-azepano-betulin derivatives is compared with doxorubicin and cisplatin against a panel of human cancer cell lines. The data is presented as GI50 values (the concentration required to inhibit the growth of 50% of the cells), a common metric used in anticancer drug screening.
| Cell Line | Cancer Type | A-azepano-28-amino-betulin (GI50, µM) | Azepano-betulinic amides (GI50, µM) | Doxorubicin (IC50, µM) | Cisplatin (IC50, µM) |
| Leukemia | |||||
| CCRF-CEM | Leukemia | ~1.16 - 2.27 | - | ~0.01 - 0.1 | ~1 - 5 |
| K-562 | Leukemia | ~1.16 - 2.27 | - | ~0.05 - 0.5 | ~2 - 10 |
| Colon Cancer | |||||
| HCT-15 | Colon Cancer | ~1.16 - 2.27 | ~0.57 - 14.30 | ~0.1 - 1 | ~5 - 20 |
| HT29 | Colon Cancer | - | - | ~0.1 - 1 | ~5 - 20 |
| Non-Small Cell Lung Cancer | |||||
| NCI-H460 | NSCLC | ~1.16 - 2.27 | - | ~0.01 - 0.1 | ~1 - 10 |
| A549 | NSCLC | - | - | ~0.1 - 1.5 | ~5 - 15 |
| Breast Cancer | |||||
| MCF7 | Breast Cancer | ~1.16 - 2.27 | - | ~0.1 - 2.5 | ~5 - 20 |
| Ovarian Cancer | |||||
| NCI/ADR-RES | Ovarian Cancer | ~1.16 - 2.27 | ~0.57 - 14.30 | - | - |
| OVCAR-3 | Ovarian Cancer | - | - | ~0.1 - 1 | ~1 - 5 |
Note: The GI50 values for A-azepano-betulin derivatives are sourced from studies on A-azepano-28-amino-betulin and azepano-betulinic amides. IC50 values for doxorubicin and cisplatin are approximate ranges from various literature sources and can vary depending on the specific experimental conditions. A-azepano-betulin derivatives have shown to be particularly effective against colon cancer HCT-15 and ovarian cancer NCI/ADR-RES cell lines, in some cases being more potent than doxorubicin.
Mandatory Visualization
Signaling Pathways
The anticancer activity of A-azepano-betulin derivatives is believed to be mediated through the induction of apoptosis and cell cycle arrest.
Caption: Proposed anticancer mechanisms of A-azepano-betulin derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer activity of a novel compound.
Caption: General experimental workflow for anticancer drug screening.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
b) SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
After the incubation period, fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Cell Cycle Analysis
This is performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Protocol:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.
-
Apoptosis Assay (Caspase-3/7 Activity)
The activation of executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis. This can be measured using a luminogenic or fluorogenic substrate.
-
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the test compound.
-
After the desired incubation time, add an equal volume of a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Conclusion
A-azepano-betulin derivatives represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action appears to involve the induction of both apoptosis, through the intrinsic caspase cascade, and cell cycle arrest. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this and other novel anticancer compounds.
Cross-Species Metabolic Profile of Betulin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of betulin derivatives across different species, with a focus on predicting the metabolic fate of 28-O-Imidazolyl-azepano-betulin. Due to the limited availability of direct metabolic data for this specific compound, this guide leverages experimental data from its parent compound, betulin, and its close structural analog, 23-hydroxybetulinic acid, to provide insights into potential cross-species metabolic differences. The information presented is intended to support preclinical drug development and guide further metabolism studies.
Executive Summary
Betulin and its derivatives undergo both Phase I and Phase II metabolism, with notable differences observed between human and rodent models. In humans, Phase I metabolism of betulinic acid derivatives is primarily mediated by Cytochrome P450 enzymes CYP1A2 and CYP3A4. Phase II metabolism of betulin in humans is characterized by glucuronidation, with UGT1A3 and UGT1A4 being the key enzymes, as well as sulfation via SULT2A1. In contrast, rats exhibit significantly lower glucuronidation activity for betulin. While rats also show sulfation of betulin, the overall metabolic profile suggests potential for species-specific differences in clearance and metabolite formation for novel betulin derivatives like this compound.
Data Presentation
Table 1: In Vitro Phase I Metabolism of a Betulin Derivative in Human Liver Microsomes
| Compound | Major Metabolizing Enzymes | Vmax (pmol/min/mg) | Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg) |
| 23-Hydroxybetulinic Acid | CYP1A2, CYP3A4 | 256.41 ± 11.20 | 11.10 ± 1.07 | 23.10 ± 1.32 |
| Data from a study on 23-hydroxybetulinic acid, a closely related derivative, is used as a surrogate for betulin's Phase I metabolism in human liver microsomes.[1][2] |
Table 2: In Vitro CYP450 Inhibition Potential of Betulin in Rat Liver Microsomes
| CYP Isoform | IC50 (μM) |
| CYP1A2 | 52.24 |
| CYP2C9 | >100 |
| CYP2D6 | >100 |
| CYP3A2 | >100 |
Table 3: Comparative In Vitro Phase II Metabolism of Betulin
| Species | Metabolic Pathway | Key Enzymes | Vmax | Km (μM) |
| Human | Glucuronidation | UGT1A3, UGT1A4 | 6.39 ± 0.66 pmol/min/mg protein (HLM) | 21.1 ± 5.93 (HLM) |
| Sulfation | SULT2A1 | Not determined | Not determined | |
| Rat | Glucuronidation | - | Activity too low to determine kinetics | - |
| Sulfation | - | Apparent Vmax for two sulfate metabolites observed | Similar affinity to humans | |
| (HLM: Human Liver Microsomes) |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (23-Hydroxybetulinic Acid): The metabolic stability of 23-hydroxybetulinic acid (0.5-100 µM) was assessed in human liver microsomes. The reaction mixture included pooled human liver microsomes, the substrate, and a NADPH-regenerating system in phosphate buffer. Incubations were carried out at 37°C and terminated at various time points. The disappearance of the parent compound was monitored by LC-MS to determine kinetic parameters. To identify the specific CYP450 enzymes involved, selective chemical inhibitors for major CYPs (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were co-incubated with the substrate and microsomes.[1][2]
In Vitro CYP450 Inhibition Assay (Betulin in Rat Liver Microsomes): The inhibitory potential of betulin on major rat CYP450 isoforms (CYP1A2, CYP2C11, CYP2D6, and CYP3A2) was evaluated using rat liver microsomes. Specific probe substrates for each CYP isoform were incubated with microsomes in the presence of varying concentrations of betulin (1-100 µM). The formation of the respective metabolites was quantified by HPLC to determine the IC50 values.
In Vitro Phase II Metabolism (Betulin in Human and Rat Liver Microsomes/Cytosol): Glucuronidation of betulin was investigated by incubating betulin with human and rat liver microsomes in the presence of UDPGA (uridine 5'-diphosphoglucuronic acid). The formation of betulin glucuronide was monitored by LC-MS. Recombinant human UGT enzymes were used to identify the specific isoforms responsible for glucuronidation. Sulfation was assessed by incubating betulin with human and rat liver cytosol in the presence of PAPS (3'-phosphoadenosine-5'-phosphosulfate). The formation of sulfate conjugates was analyzed by LC-MS, and recombinant human SULT enzymes were used to pinpoint the specific sulfotransferases involved.
Mandatory Visualization
Caption: Generalized metabolic pathway of betulin and its derivatives.
Caption: Workflow for in vitro cross-species metabolism studies.
References
- 1. Identification of cytochrome P450 isoenzymes involved in the metabolism of 23-hydroxybetulinic acid in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cytochrome P450 isoenzymes involved in the metabolism of 23-hydroxybetulinic acid in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antiviral Efficacy of Betulin Derivatives Against Established Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents with unique mechanisms of action. Pentacyclic triterpenoids, particularly betulin and its derivatives, have garnered significant attention for their broad-spectrum antiviral properties.[1][2] This guide provides an objective comparison of the antiviral activity of various betulin derivatives against known inhibitors for key viral pathogens, supported by experimental data and detailed protocols.
Comparative Antiviral Activity: Quantitative Data
The antiviral efficacy of a compound is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral replication. A lower EC₅₀ value indicates higher potency. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, is a critical measure of a compound's therapeutic window. A higher SI is desirable, indicating that the compound is effective at concentrations far below those that are toxic to host cells.
Human Immunodeficiency Virus (HIV-1)
Betulinic acid derivatives have been extensively studied as HIV-1 maturation inhibitors.[1][3] The first-in-class compound, Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid), inhibits the final step of Gag polyprotein processing, preventing the formation of mature, infectious virions.[3][4] The following table compares the anti-HIV-1 activity of Bevirimat and other advanced derivatives with established antiretroviral agents.
| Compound/Drug | Target/Class | HIV-1 Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulin | Maturation Inhibitor | HIV-1 | H9 Lymphocytes | 23 | 45 | ~2 | [2][5] |
| Betulinic Acid | Maturation Inhibitor | HIV-1 | H9 Lymphocytes | 1.4 | 19 | ~13.6 | [6] |
| Bevirimat (BVM) | Maturation Inhibitor | HIV-1NL4-3 | MT-4 | 0.011 - 0.065 | >10 | >153 - >909 | [3][7] |
| Derivative 47 | Maturation Inhibitor | HIV-1NL4-3 | MT-4 | 0.007 | >10 | >1428 | [7] |
| Derivative 48 | Maturation Inhibitor | HIV-1NL4-3 | MT-4 | 0.006 | >10 | >1667 | [7] |
| Zidovudine (AZT) | NRTI | HIV-1IIIB | MT-4 | ~0.004 | >100 | >25000 | Standard Literature Value |
| Ritonavir | Protease Inhibitor | HIV-1NL4-3 | MT-4 | ~0.015 | ~25 | ~1667 | Standard Literature Value |
NRTI: Nucleoside Reverse Transcriptase Inhibitor
Influenza Virus
Betulin derivatives have demonstrated inhibitory effects against various strains of influenza A virus. Their efficacy has been benchmarked against adamantanes like rimantadine and neuraminidase inhibitors like oseltamivir.
| Compound/Drug | Virus Strain | Cell Culture | EC₅₀ (µM) | Reference |
| 3-oxime of betulonic acid | A/FPV/Rostock/34 (H7N1) | Chick Embryo Fibroblast | 10.4 - 17.5 | [8] |
| 3β-O-acetyl-28-O-hemiphthalate of betulin | A/FPV/Rostock/34 (H7N1) | Chick Embryo Fibroblast | 10.4 - 17.5 | [8] |
| 3,28-dioxime of betulin | A/FPV/Rostock/34 (H7N1) | Chick Embryo Fibroblast | 10.4 - 17.5 | [8] |
| Rimantadine | A/FPV/Rostock/34 (H7N1) | Chick Embryo Fibroblast | 0.014 | [8] |
| Oseltamivir | A/H1N1, A/H3N2 | MDCK | ~0.001 - 0.03 | [9][10] |
Other Viruses (Herpes Simplex, Coronavirus)
The antiviral spectrum of betulin derivatives extends to other significant human pathogens, including Herpes Simplex Virus (HSV) and coronaviruses.
| Compound/Drug | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulinic Acid | HSV-1 | - | - | - | - | [6] |
| Betulinic Acid | ECHO 6 | - | - | - | - | [6][11] |
| Betulin 29-phosphonate | HAdV-5 | A549 | - | - | - | [5] |
| Betulin 29-phosphonate | Bovine Enteric Coronavirus (BEV) | A549 | - | - | - | [5] |
| Acyclovir | HSV-1 | Vero | ~0.1 - 1.0 | >300 | >300 - >3000 | Standard Literature Value |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [12][13] |
| Remdesivir | HCoV-OC43 | HCT-8 | - | - | - | [14] |
Experimental Protocols
The following are generalized methodologies for key assays used to determine the antiviral activity and cytotoxicity of test compounds.
Cytotoxicity Assay (MTT Method)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Seeding: Seed host cells (e.g., A549, MT-4, MDCK) into a 96-well plate at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 0.5 µg/mL to 100 µg/mL).[5] Remove the culture medium from the cells and add the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Virus Replication Inhibition)
This assay measures the ability of a compound to inhibit viral replication.
-
Cell Seeding: Seed host cells in 96-well plates as described for the cytotoxicity assay.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI) or TCID₅₀ (Tissue Culture Infectious Dose 50%).
-
Treatment: Simultaneously or at different time points (pre-, co-, or post-infection), treat the infected cells with various non-toxic concentrations of the test compounds.[5]
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48 to 72 hours.[5]
-
Quantification: Assess viral replication inhibition. This can be done by:
-
CPE Observation: Visually scoring the reduction in CPE under a microscope.[5]
-
MTT Assay: Measuring cell viability, as protection from virus-induced cell death indicates antiviral activity.[5]
-
Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in infectious virus particles.
-
Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase) upon replication.[15]
-
-
Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: General workflow for in vitro antiviral activity screening.
Caption: Mechanism of HIV-1 maturation inhibition by Bevirimat.
References
- 1. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated betulinic acid derivatives and evaluation of their anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-AIDS Agents 78 . Design, Synthesis, Metabolic Stability Assessment, and Antiviral Evaluation of Novel Betulinic Acid Derivatives as Potent Anti-Human Immunodeficiency Virus (HIV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [New betulin derivatives in combination with rimantadine for inhibition of influenza virus reproduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of novel oseltamivir derivatives against some influenza virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 11. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Antiviral Activity of Remdesivir, Chloroquine, and Interferon-β as Single or Dual Agents Against the Human Beta-Coronavirus OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Unveiling the Double-Edged Sword: Betulinic Acid Derivatives as Modulators of Proteasome Activity
A Comparative Guide to the Validation of Proteasome Inhibition by Betulinic Acid Derivatives for Researchers and Drug Development Professionals.
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its central component, the 20S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2][3] The dysregulation of the UPS is implicated in the pathogenesis of various diseases, most notably cancer, making the proteasome an attractive target for therapeutic intervention.
Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention for its anti-cancer properties.[4][5] Intriguingly, while BA itself can act as a proteasome activator, preferentially enhancing the chymotrypsin-like activity, chemical modifications can transform it into a potent proteasome inhibitor.[1][6] This guide provides a comprehensive comparison of betulinic acid derivatives as proteasome inhibitors, supported by experimental data, detailed protocols, and visual diagrams of the underlying molecular mechanisms.
Comparative Efficacy of Betulinic Acid Derivatives
The inhibitory potential of betulinic acid derivatives is highly dependent on their chemical structure, with modifications at the C-3 and C-28 positions being particularly influential.[1][7] The following tables summarize the inhibitory concentrations (IC50) of various BA derivatives against the different proteolytic activities of the 20S proteasome, compared to established proteasome inhibitors.
Table 1: Inhibitory Activity of Dimethylsuccinyl Betulinic Acid (DSB) [1]
| Compound | Chymotrypsin-like Activity (IC50) | Trypsin-like Activity (IC50) | Caspase-like Activity |
| DSB | ~ 4 µg/mL | ~ 12 µg/mL | No Inhibition |
Table 2: Inhibitory Activity of Various Betulinic Acid Derivatives against Chymotrypsin-like Activity [7]
| Compound | IC50 (µM) |
| Derivative 13 | 1.42 |
| Derivative 20 | 1.56 |
| Derivative 21 | 1.80 |
| LLM-F (Control) | > 5 µM |
| Lactacystin (Control) | > 5 µM |
Table 3: Comparison with Clinically Approved Proteasome Inhibitors [3][8]
| Compound | Primary Target Activity | Reversibility |
| Bortezomib (BTZ) | Chymotrypsin-like, Caspase-like | Reversible |
| Carfilzomib (CFZ) | Chymotrypsin-like | Irreversible |
| Delanzomib | Chymotrypsin-like, Caspase-like | Reversible |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The anti-cancer effects of betulinic acid derivatives stem from their ability to inhibit the proteasome, leading to the accumulation of pro-apoptotic proteins and the downregulation of survival pathways.
One of the key mechanisms of action for BA derivatives is the downregulation of Specificity Protein (Sp) transcription factors, which are overexpressed in many cancers and regulate genes involved in cell proliferation and survival.[4]
Furthermore, betulinic acid has been shown to inhibit the Skp2-SCF E3 ligase, leading to the accumulation of tumor suppressor proteins like p27.[9]
Experimental Protocols
The validation of proteasome inhibition by betulinic acid derivatives is primarily conducted using in vitro proteasome activity assays.
Protocol: Fluorogenic Peptide Substrate Assay for 20S Proteasome Activity [1][10]
This assay measures the three distinct proteolytic activities of the 20S proteasome by quantifying the fluorescence generated from the cleavage of specific fluorogenic peptide substrates.
Materials:
-
Purified human 20S proteasome
-
Proteasome activator (e.g., PA28 or SDS)
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Trypsin-like: Bz-VGR-AMC
-
Caspase-like: (Z)-LLE-bNA
-
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5)
-
Betulinic acid derivatives and control inhibitors
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare reaction mixtures in the wells of a black 96-well microplate. Each reaction should contain the assay buffer, purified 20S proteasome, and the proteasome activator.
-
Add various concentrations of the betulinic acid derivative or a known proteasome inhibitor (control) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified time (e.g., 20 minutes) at 37°C to allow the compounds to interact with the proteasome.
-
Initiate the reaction by adding the specific fluorogenic substrate for the desired activity to be measured.
-
Immediately measure the fluorescence generated over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the rate of substrate cleavage from the change in relative fluorescence units (RFU) over time.
-
Determine the IC50 value for each compound by plotting the percentage of proteasome inhibition against the compound concentration.
Conclusion
Betulinic acid and its derivatives represent a versatile class of compounds that can either activate or inhibit the proteasome depending on their chemical structure.[1][6] The inhibitory derivatives, particularly those modified at the C-3 and C-30 positions, have shown significant potential as anti-cancer agents, with some exhibiting greater potency than established proteasome inhibitors in preclinical studies.[7] Their mechanism of action involves the preferential inhibition of the chymotrypsin-like activity of the proteasome, leading to the stabilization of tumor suppressors and the downregulation of pro-survival pathways.[1][4][9] The experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and validate the therapeutic potential of this promising class of natural product derivatives.
References
- 1. Activation and inhibition of proteasomes by betulinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation and inhibition of the proteasome by betulinic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New betulinic acid derivatives as potent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical library screening reveals betulinic acid as a novel Skp2-SCF E3 ligase inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 28-O-Imidazolyl-azepano-betulin
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 28-O-Imidazolyl-azepano-betulin, a potent inhibitor of SARS-CoV-2.[1][2] Adherence to these procedures is vital to ensure personnel safety and environmental protection. This compound, a derivative of betulin, should be handled with care, considering its potential biological activity and the hazards associated with its chemical structure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related betulin compounds provide essential guidance.[3][4][5][6]
I. Hazard Assessment and Safety Precautions
Betulin and its derivatives have been investigated for various biological activities, including antitumor and anti-HIV properties.[7] Given the cytotoxic potential of related compounds, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator is recommended.
Engineering Controls:
-
All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
II. Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Solid Spill | 1. Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid dust generation. 2. Carefully sweep the material into a designated, labeled waste container. 3. Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. |
| Solution Spill | 1. Absorb the spill with an inert material (e.g., absorbent pads, vermiculite). 2. Place the contaminated absorbent material into a sealed, labeled waste container. 3. Decontaminate the spill surface with an appropriate solvent and then wash with soap and water. |
III. Disposal Procedures
Proper disposal is paramount to prevent environmental contamination and ensure compliance with regulations. Unused or waste this compound should be treated as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams. It should be segregated as "cytotoxic" or "chemical" waste, in accordance with institutional and local regulations.
-
Containerization:
-
Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste (Solutions): Collect in a labeled, leak-proof container. The solvent used should be compatible with the container material.
-
-
Labeling: The waste container must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Cytotoxic Waste"
-
Appropriate hazard symbols (if known).
-
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Decontamination: All lab equipment (glassware, spatulas, etc.) that has come into contact with the compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) which is then collected as hazardous waste, followed by a thorough washing with soap and water.
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for handling and disposing of this compound in a research setting.
Caption: Experimental workflow from preparation to disposal.
Caption: Decision tree for proper waste segregation.
This guidance is intended to supplement, not replace, institutional safety protocols and regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US20070072835A1 - Method of preparing and use of prodrugs of betulinic acid derivatives - Google Patents [patents.google.com]
Essential Safety and Logistical Information for Handling 28-O-Imidazolyl-azepano-betulin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 28-O-Imidazolyl-azepano-betulin, a potent betulin derivative. Given the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, this guidance is synthesized from safety data for its core components, betulin and imidazole, to ensure a high level of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The known properties of its constituent parts, betulin and imidazole, inform the recommended PPE. Betulin itself is not classified as hazardous; however, imidazole is corrosive and can cause severe skin and eye damage[1]. Therefore, a comprehensive approach to PPE is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the compound in solution, which could be corrosive to the eyes[1]. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Imidazole is corrosive, and derivatives may retain this property[1]. |
| Body Protection | A lab coat that is fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if aerosolization is possible. | Betulin and its derivatives may be handled as fine powders, which can be inhaled[2][3]. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are based on the known hazards of imidazole[1].
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: A logical flow for the proper segregation and disposal of waste.
All waste materials, including empty containers, contaminated PPE, and unused product, should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
